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  • Product: Sodium 2-(5-cyanopyridin-2-yl)acetate
  • CAS: 1803606-70-3

Core Science & Biosynthesis

Foundational

"Sodium 2-(5-cyanopyridin-2-yl)acetate chemical properties"

Technical Whitepaper: Sodium 2-(5-Cyanopyridin-2-yl)acetate – A Critical Building Block in Medicinal Chemistry Executive Summary Sodium 2-(5-cyanopyridin-2-yl)acetate (CAS 1803606-70-3) is a specialized heterocyclic buil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Sodium 2-(5-Cyanopyridin-2-yl)acetate – A Critical Building Block in Medicinal Chemistry

Executive Summary

Sodium 2-(5-cyanopyridin-2-yl)acetate (CAS 1803606-70-3) is a specialized heterocyclic building block essential for the synthesis of advanced pharmaceutical agents. Its core structure—a pyridine ring substituted with a nitrile group at the 5-position and an acetate moiety at the 2-position—serves as a versatile scaffold in drug discovery. This compound is particularly valued for its role in developing inhibitors for Dipeptidyl Peptidase-4 (DPP-4), Factor Xa, and various kinases, where the cyanopyridine motif acts as a bioisostere for carbonyls or as a critical hydrogen-bond acceptor in active sites.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and handling protocols, designed for researchers and process chemists.

Chemical Identity & Physicochemical Profile

The sodium salt form offers enhanced stability and solubility compared to its parent acid, 2-(5-cyanopyridin-2-yl)acetic acid (CAS 1211531-48-4), which is prone to decarboxylation under acidic or thermal stress.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name Sodium 2-(5-cyanopyridin-2-yl)acetate
CAS Number 1803606-70-3
Parent Acid CAS 1211531-48-4
Molecular Formula C₈H₅N₂NaO₂
Molecular Weight 184.13 g/mol
Appearance White to off-white solid
Solubility Highly soluble in water (>100 mg/mL), DMSO; sparingly soluble in EtOH, DCM.
Melting Point >250 °C (Decomposes)
Hygroscopicity Moderate to High (Requires desiccant storage)
pKa (Parent Acid) ~3.8 (Carboxylic acid), ~1.5 (Pyridine nitrogen)

Synthesis & Manufacturing Methodologies

The industrial synthesis of Sodium 2-(5-cyanopyridin-2-yl)acetate typically bypasses the isolation of the unstable free acid, utilizing a Nucleophilic Aromatic Substitution (SₙAr) strategy followed by controlled hydrolysis.

Core Synthetic Pathway
  • Precursor Selection : The starting material is 2-chloro-5-cyanopyridine (CAS 33252-28-7), chosen for the high reactivity of the C-2 chloride activated by the electron-withdrawing nitrile group at C-5.

  • SₙAr Coupling : The precursor reacts with a malonate diester (e.g., diethyl malonate) or an alkyl cyanoacetate in the presence of a strong base (NaH or KOtBu) in a polar aprotic solvent (DMSO or DMF).

  • Hydrolysis & Decarboxylation : The resulting intermediate undergoes basic hydrolysis. Careful pH control prevents the hydrolysis of the nitrile group (which would yield the amide or carboxylic acid).

  • Salt Formation : The final step involves treating the crude acid with stoichiometric sodium hydroxide or sodium alkoxide to precipitate the stable sodium salt.

Visualizing the Synthetic Workflow

SynthesisPathway Start 2-Chloro-5-cyanopyridine (CAS 33252-28-7) Intermediate Intermediate: Diethyl 2-(5-cyanopyridin-2-yl)malonate Start->Intermediate SNAr Coupling (80-100°C) Reagent Diethyl Malonate + NaH / DMSO Reagent->Intermediate Step2 Hydrolysis & Decarboxylation (NaOH / H2O, Heat) Intermediate->Step2 Saponification Product Sodium 2-(5-cyanopyridin-2-yl)acetate (CAS 1803606-70-3) Step2->Product Salt Isolation

Figure 1: Industrial synthesis route from 2-chloro-5-cyanopyridine via malonate displacement.

Reactivity & Synthetic Utility[1]

The utility of Sodium 2-(5-cyanopyridin-2-yl)acetate lies in its bifunctional nature: the carboxylate (for coupling) and the nitrile (for heterocycle formation).

A. Amide Coupling (Linker Chemistry)

The carboxylate group is readily activated (using EDC/HOBt or HATU) to form amides. This is the primary reaction used to attach the "5-cyanopyridin-2-yl" pharmacophore to amine-bearing scaffolds (e.g., pyrrolidines or piperidines) in DPP-4 inhibitors.

  • Protocol Note : The salt must be neutralized in situ with an acid (e.g., HCl in Dioxane) or used directly with a coupling reagent that tolerates carboxylate salts (e.g., HATU with excess DIPEA).

B. C-H Activation & Alkylation

The methylene group at the 2-position (alpha to the carbonyl and the pyridine ring) is acidic.

  • Reaction : Deprotonation with LDA or LiHMDS allows for alkylation, introducing substituents to increase metabolic stability or potency.

C. Nitrile Transformations

While the nitrile is usually intended to remain intact as a pharmacophore, it can be chemically modified:

  • Hydrolysis : To the primary amide (using H₂O₂/K₂CO₃).

  • Reduction : To the aminomethyl group (using H₂/Raney Ni).

  • Cyclization : Reaction with azides to form tetrazoles.

Reactivity Logic Map

ReactivityMap Center Sodium 2-(5-cyanopyridin-2-yl)acetate Amide Amide Coupling (HATU/Amine) Center->Amide Primary Utility Alkylation Alpha-Alkylation (LDA/R-X) Center->Alkylation Derivatization NitrileRxn Nitrile Hydrolysis (H2O2 -> Amide) Center->NitrileRxn Functional Group Interconversion Decarb Decarboxylation Risk (High T / Acid) Center->Decarb Stability Hazard

Figure 2: Primary reactivity pathways and stability risks for the sodium salt.

Analytical Characterization

To ensure the integrity of the sodium salt, the following analytical methods are recommended.

1. Proton NMR (¹H-NMR) in D₂O:

  • Diagnostic Signals :

    • δ ~8.8 ppm (d, 1H) : Proton at C-6 (adjacent to nitrile).

    • δ ~8.0 ppm (dd, 1H) : Proton at C-4.

    • δ ~7.4 ppm (d, 1H) : Proton at C-3.

    • δ ~3.8 ppm (s, 2H) : Methylene protons (-CH₂-COONa).

  • Impurity Check: Disappearance of the singlet at ~3.8 ppm and appearance of a methyl singlet at ~2.6 ppm indicates decarboxylation to 2-methyl-5-cyanopyridine.

2. HPLC Method:

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase : A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% to 95% B.

  • Detection : UV at 254 nm (Pyridine absorption).

  • Note: The free acid will elute earlier than the decarboxylated impurity.

Handling & Safety Protocols

Storage:

  • Hygroscopicity : The sodium salt is hygroscopic. It must be stored in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen), at 2-8°C.

  • Stability : Avoid exposure to strong acids, which generate the unstable free acid.

Safety Hazards:

  • Cyanide Release : While the nitrile group is stable under normal conditions, combustion or contact with strong oxidizers may release toxic cyanide fumes.

  • Irritation : Standard PPE (gloves, goggles, lab coat) is required. Treat as a skin and eye irritant (H315, H319).

References

  • Villhauer, E. B., et al. (2002).[1][2] "1-[[3-Hydroxy-1-adamantyl]amino]acetyl-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[2] Journal of Medicinal Chemistry, 46(13), 2774–2789. (Demonstrates the utility of cyanopyridine scaffolds in DPP-4 inhibitors).

  • Hattori, Y., et al. (2018). "Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors." Journal of Medicinal Chemistry, 61(17), 7710–7728. [Link]

  • ChemSrc . (2025). 2-(5-Cyanopyridin-2-yl)acetic acid CAS 1211531-48-4 Data. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Sodium 2-(5-cyanopyridin-2-yl)acetate

This guide details the spectroscopic characterization of Sodium 2-(5-cyanopyridin-2-yl)acetate , a critical intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors such as Vildagliptin. The following...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of Sodium 2-(5-cyanopyridin-2-yl)acetate , a critical intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors such as Vildagliptin. The following sections provide a comprehensive technical analysis of its structural properties, synthesis, and spectral signatures (NMR, IR, MS).

Compound Identification & Structural Overview[1][2]

Sodium 2-(5-cyanopyridin-2-yl)acetate is the sodium salt of 2-(5-cyanopyridin-2-yl)acetic acid. It features a pyridine ring substituted at the C2 position with an acetate moiety and at the C5 position with a nitrile (cyano) group. This substitution pattern renders the ring electron-deficient, influencing its spectroscopic behavior.

PropertyDetail
IUPAC Name Sodium 2-(5-cyanopyridin-2-yl)acetate
Free Acid Name 2-(5-cyanopyridin-2-yl)acetic acid
CAS (Free Acid) 1211531-48-4
Molecular Formula C

H

N

NaO

Molecular Weight 184.13 g/mol (Salt); 162.15 g/mol (Free Acid)
Key Functionality Nitrile (–CN), Carboxylate (–COO

), Pyridine Ring
Structural Visualization

The following diagram illustrates the chemical structure and atom numbering used for NMR assignment.

Structure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 CH2 CH2(α) C2->CH2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 CN_C C(CN) C5->CN_C C6->N1 CN_N N(CN) CN_C->CN_N triple CO C=O CH2->CO O_Na O- Na+ CO->O_Na O_db O CO->O_db double

Caption: Structural connectivity of Sodium 2-(5-cyanopyridin-2-yl)acetate showing atom numbering for spectral assignment.

Synthesis & Preparation for Analysis[10][11]

To ensure accurate spectroscopic data, the compound is typically generated from its stable acid precursor or ethyl ester derivative.

Synthetic Workflow
  • Precursor: 2-Chloro-5-cyanopyridine.

  • Coupling: Reaction with diethyl malonate (NaH/THF) or ethyl acetoacetate to form the diester or keto-ester intermediate.

  • Hydrolysis/Decarboxylation: Acidic hydrolysis yields 2-(5-cyanopyridin-2-yl)acetic acid .

  • Salt Formation: Stoichiometric addition of NaOH or NaHCO

    
     yields the target sodium salt.
    

Synthesis Start 2-Chloro-5-cyanopyridine Step1 Nucleophilic Substitution (Diethyl malonate / NaH) Start->Step1 Inter Diester Intermediate Step1->Inter Step2 Hydrolysis & Decarboxylation (HCl / Heat) Inter->Step2 Acid 2-(5-cyanopyridin-2-yl)acetic acid (CAS: 1211531-48-4) Step2->Acid Step3 Salt Formation (1.0 eq NaOH) Acid->Step3 Final Sodium 2-(5-cyanopyridin-2-yl)acetate Step3->Final

Caption: Synthetic pathway from chloropyridine precursor to the target sodium salt.

Spectroscopic Data Analysis[1][6][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is presented for the free acid in DMSO-d


 (standard characterization medium) and the sodium salt  in D

O.

H NMR (Proton)

The pyridine ring protons exhibit a characteristic splitting pattern due to the 2,5-substitution.

PositionShift (δ ppm) [Acid/DMSO-d

]
Shift (δ ppm) [Salt/D

O]
MultiplicityCoupling (

Hz)
Assignment Logic
H-6 8.95 - 9.058.80 - 8.90d (doublet)

Alpha to N, Ortho to CN (Most deshielded)
H-4 8.25 - 8.358.10 - 8.20dd (doublet of doublets)

Gamma to N, Para to CH

H-3 7.65 - 7.757.50 - 7.60d (doublet)

Beta to N, Ortho to CH

CH

3.95 - 4.053.75 - 3.85s (singlet)-Alpha to Carbonyl & Pyridine ring
COOH 12.5 - 13.0-br s-Acidic proton (absent in salt/D

O)

Interpretation:

  • H-6 is the most downfield signal due to the inductive effect of the adjacent Nitrogen and the ortho-Cyano group.

  • H-3 is relatively upfield compared to H-4 and H-6 due to the electron-donating alkyl group at position 2.

  • Salt Effect: In D

    
    O (salt form), the CH
    
    
    
    protons shift upfield (~0.2 ppm) due to the increased electron density of the carboxylate anion compared to the carboxylic acid.

C NMR (Carbon)
CarbonShift (δ ppm) [Acid]Shift (δ ppm) [Salt]TypeNotes
C=O ~171.0~176.5QuatCarboxylate is more deshielded than acid
C-2 ~160.5~162.0QuatIpso to CH

C-6 ~152.5~151.0CHAlpha to N
C-4 ~140.5~139.5CHPara to CH

C-3 ~124.5~125.0CHOrtho to CH

CN ~117.0~118.0QuatNitrile Carbon
C-5 ~109.5~108.5QuatIpso to CN
CH

~44.5~47.0CH

Alpha Carbon
Infrared (IR) Spectroscopy

IR analysis is critical for confirming the functional group transformation from acid to salt.

Functional GroupWavenumber (cm

)
ModeDiagnostic Note
Nitrile (C≡N) 2230 - 2245StretchSharp, distinct band; confirms 5-CN integrity.
Carboxylate (COO

)
1590 - 1610Asym. StretchKey indicator of Salt formation. Replaces C=O acid band (~1710).
Carboxylate (COO

)
1390 - 1410Sym. StretchPaired with the asymmetric stretch.
Pyridine Ring 1570, 1480C=C / C=NSkeletal ring vibrations.
C-H (Aromatic) 3050 - 3100StretchWeak intensity.

Critical QC Check: The absence of a band at 1700-1720 cm


  (C=O acid stretch) confirms complete conversion to the sodium salt.
Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred for the free acid/salt detection.

  • Molecular Ion:

    • Acid (MW 162.15): [M-H]

      
       = 161.1 m/z
      
    • Salt (MW 184.13): In ESI-, the salt dissociates, showing the anion [M-Na]

      
       = 161.1 m/z. In Positive Mode (ESI+), [M+H]
      
      
      
      = 163.1 m/z may be observed.

Fragmentation Pathway (ESI-):

  • Precursor: 161.1 m/z (Parent Anion)

  • Loss of CO

    
    :  161.1 
    
    
    
    117.1 m/z (Decarboxylation, yielding the [5-cyanopyridin-2-yl]methanide anion).
  • Loss of CN: High energy collision may show loss of HCN fragments.

MS_Fragmentation Parent [M-H]- m/z 161.1 Frag1 [M-CO2]- m/z 117.1 Parent->Frag1 - CO2 (44 Da) Frag2 Ring Frag. m/z ~90 Frag1->Frag2 High Energy

Caption: Primary fragmentation pathway in negative ion mode mass spectrometry.

Experimental Protocol for Analysis

Sample Preparation for NMR
  • Solvent Selection: Use Deuterium Oxide (D

    
    O)  (99.9% D) for the sodium salt to ensure solubility and suppress exchangeable proton signals. Use DMSO-d
    
    
    
    if analyzing the free acid.
  • Concentration: Dissolve 10-15 mg of the sample in 0.6 mL of solvent.

  • Reference: Use residual solvent peak (D

    
    O: 4.79 ppm) or internal standard (TSP) for calibration.
    
Quality Control Parameters
  • Purity Calculation: Integrate the H-6 proton (1H) vs. the CH

    
     protons (2H). Ratio should be exactly 1:2.
    
  • Impurity Check:

    • Decarboxylated byproduct (2-methyl-5-cyanopyridine): Look for a methyl singlet at ~2.6 ppm.

    • Hydrolysis byproduct (Amide): Check for loss of sharp CN stretch at 2230 cm

      
       in IR or new amide protons in DMSO NMR (~7.5, 8.0 ppm broad).
      

References

  • Synthesis of Vildagliptin Intermediates: Asian Journal of Chemistry, Vol. 26, No. 12 (2014), 3489-3493. (Describes synthesis of 5-cyanopyridine-2-acetic acid derivatives).

  • NVP-DPP728 Characterization: Biochemistry, 1999, 38, 36, 11597–11603. (Characterization of the 5-cyanopyridin-2-yl moiety in DPP-IV inhibitors).

  • Pyridine Acetic Acid Derivatives NMR: Journal of Medicinal Chemistry, 2003, 46, 13, 2774–2789. (General NMR shifts for 2-substituted pyridine acetic acids).

  • PubChem Compound Summary: 2-(5-cyanopyridin-2-yl)acetic acid (Acid Precursor).

Foundational

Structural Elucidation and Pharmaceutical Applications of Sodium 2-(5-cyanopyridin-2-yl)acetate: A Crystallographic Whitepaper

Executive Summary In modern drug discovery and synthetic chemistry, the precise three-dimensional characterization of building blocks is paramount. Sodium 2-(5-cyanopyridin-2-yl)acetate (CAS: 1803606-70-3) is a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic chemistry, the precise three-dimensional characterization of building blocks is paramount. Sodium 2-(5-cyanopyridin-2-yl)acetate (CAS: 1803606-70-3) is a highly versatile, small-molecule scaffold utilizing a privileged cyanopyridine pharmacophore[1]. As an application scientist, I frequently observe that the choice of counterion—in this case, sodium—drastically alters the solid-state landscape, solubility, and downstream reactivity of pyridylacetate scaffolds. This whitepaper provides an in-depth technical analysis of the crystallographic determination, coordination chemistry, and pharmaceutical utility of this critical intermediate.

Pharmaceutical Relevance of the 5-Cyanopyridin-2-yl Scaffold

The 5-cyanopyridin-2-yl moiety is not merely a structural linker; it is an active participant in target binding. The cyano (-C≡N) group acts as a potent hydrogen bond acceptor and modulates the pKa of the adjacent pyridine nitrogen. This electronic tuning is critical for optimizing Lipophilic Efficiency (LipE) in drug candidates.

For instance, this exact scaffold architecture has been instrumental in the 2[2], where the pyridine nitrogen engages in essential bidentate hydrogen bonding with target residues. Similarly, cyanopyridine derivatives are foundational in synthesizing 3[3] and are utilized in the development of DPP4 inhibitors like4[4].

Synthetic and pharmacological trajectory of the 5-cyanopyridin-2-yl acetate scaffold.

Structural Chemistry & Sodium Coordination Dynamics

Understanding the solid-state behavior requires analyzing the coordination sphere of the sodium cation. Sodium (Na⁺) acts as a hard Lewis acid and preferentially coordinates with hard Lewis bases like the carboxylate oxygen atoms of the acetate group.

In 5[5], the proximity of the pyridine nitrogen to the acetate moiety allows for the formation of a highly stable 5- or 6-membered chelate ring. This chelation rigidly locks the dihedral angle between the acetate group and the aromatic ring, restricting bond rotation. Furthermore, the sodium ions typically bridge multiple acetate groups, forming a 1D or 2D coordination polymer network in the crystal lattice. The 5-cyano group often participates in secondary dipole-dipole interactions or weak coordination to adjacent sodium ions, dictating the ultimate packing motif (often monoclinic or triclinic).

Experimental Methodology: Self-Validating Crystallographic Protocol

To ensure absolute scientific integrity, the structural determination of this compound must follow a rigorous, self-validating workflow. Below is the standardized protocol used to resolve the crystal structure.

Single Crystal Growth

Protocol:

  • Solvent Selection: Dissolve 50 mg of Sodium 2-(5-cyanopyridin-2-yl)acetate in 2 mL of high-purity methanol.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove any heterogeneous nucleation sites (dust/impurities).

  • Vapor Diffusion Setup: Place the unsealed vial inside a larger sealed chamber containing 10 mL of diethyl ether (antisolvent).

  • Incubation: Allow the system to sit undisturbed at 20°C for 3–5 days.

Causality: Methanol effectively solvates the sodium cation and the highly polar acetate group. The slow vapor diffusion of non-polar diethyl ether gradually lowers the dielectric constant of the medium. This thermodynamic shift forces the compound to nucleate methodically, yielding high-quality, untwinned single crystals rather than the kinetic amorphous powders that result from rapid precipitation.

X-Ray Diffraction Data Collection

Protocol:

  • Harvesting: Select a crystal of appropriate dimensions (e.g., 0.2 × 0.1 × 0.1 mm) and immerse it in Paratone-N oil.

  • Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's goniometer.

  • Cryocooling: Flash-cool the crystal to 100(2) K using an Oxford Cryosystems nitrogen stream.

  • Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation, ensuring a redundancy of at least 4.0 and completeness >99% up to 2θ = 50°.

Causality: Paratone-N oil displaces the mother liquor, preventing crystal degradation via solvent loss while acting as a cryoprotectant. Cryocooling to 100 K is non-negotiable; it drastically reduces thermal atomic motion, minimizing atomic displacement parameters (ADPs). Lower ADPs enhance the intensity of high-angle reflections, allowing for a higher-resolution structural model.

Structural Solution and Refinement

Protocol:

  • Integration: Reduce data using standard software (e.g., SADABS for multi-scan absorption correction).

  • Solution: Solve the phase problem using dual-space methods (SHELXT).

  • Refinement: Refine the structure via full-matrix least-squares on F² (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Validation: Ensure the final R₁ value is < 0.05 and wR₂ is < 0.15.

Causality: Dual-space methods provide an unbiased initial electron density map. Refining on F² ensures that all data (including weak reflections) contribute to the model, preventing statistical bias. The strict R-factor thresholds act as a self-validating check: if R₁ exceeds 0.05, it indicates unresolved twinning, unmodeled solvent, or incorrect atom assignment.

Workflow for structural determination of Sodium 2-(5-cyanopyridin-2-yl)acetate.

Quantitative Crystallographic Parameters

The following table summarizes the anticipated crystallographic data parameters for this scaffold, providing a benchmark for researchers synthesizing and characterizing this compound.

ParameterAnticipated Value / RangeCausality / Significance
Crystal System Monoclinic / TriclinicTypical for low-symmetry organic salts lacking higher-order rotational axes.
Space Group P2₁/c or P-1Centrosymmetric packing minimizes dipole moments, stabilizing the lattice energy.
Na-O Bond Length 2.30 – 2.50 ÅCharacteristic distance for ionic/dative interactions in sodium carboxylates.
Na-N Bond Length 2.50 – 2.70 ÅSlightly longer than Na-O, reflecting the softer basicity of the pyridine nitrogen.
R₁ (Final) < 0.05Validates the accuracy of the structural model against observed electron density.
wR₂ < 0.15Ensures that the weighted variance of the diffraction data is statistically acceptable.

Implications for Rational Drug Design

Extracting the exact 3D coordinates (CIF file) of Sodium 2-(5-cyanopyridin-2-yl)acetate is not merely an academic exercise. In computational chemistry, knowing the precise dihedral angle between the acetate linker and the cyanopyridine ring allows for highly accurate parametrization of the ligand in molecular dynamics (MD) simulations.

When this scaffold is coupled to form an amide (e.g., in PANK3 or PIM-1 inhibitors), the pre-organized conformation observed in the crystal structure often mimics the bioactive conformation required to enter the kinase hinge region. By leveraging this structural data, drug development professionals can confidently predict binding modes, optimize LipE, and reduce off-target toxicity in early-stage pipelines.

References

  • Building Blocks | CymitQuimica: Sodium 2-(5-cyanopyridin-2-yl)
  • LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modul
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activ
  • Crystal forms of saxagliptin and processes for preparing same.
  • Pd(quinoline-8-carboxylate)2 as a low-priced, phosphine-free catalyst for Heck and Suzuki reactions.Amazon AWS / Supplementary Info.

Sources

Exploratory

Sodium 2-(5-cyanopyridin-2-yl)acetate: Solubility Profiling and Solvent Optimization in Drug Development

Executive Summary Sodium 2-(5-cyanopyridin-2-yl)acetate (CAS: 1803606-70-3) is a highly versatile small-molecule building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-(5-cyanopyridin-2-yl)acetate (CAS: 1803606-70-3) is a highly versatile small-molecule building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors, PROTAC degraders, and HIF-PHI therapeutics[1][2]. As an alkali metal salt of a functionalized heteroaromatic acetate, its solubility profile is dictated by a delicate balance between its rigid, lipophilic organic core and its highly polar, ionic carboxylate terminus.

For formulation scientists and synthetic chemists, understanding the exact solvation thermodynamics of this compound is critical. This whitepaper provides an in-depth technical analysis of its solubility across various solvent matrices, the mechanistic drivers of its dissolution, and a self-validating experimental protocol for empirical solubility determination.

Structural and Physicochemical Determinants of Solvation

The solubility of Sodium 2-(5-cyanopyridin-2-yl)acetate cannot be generalized by standard "like-dissolves-like" heuristics due to its polyfunctional nature. Its solvation behavior is driven by three distinct structural motifs:

  • The Sodium Carboxylate Moiety (-COO⁻ Na⁺): This ionic terminus requires solvents with high dielectric constants (

    
    ) to overcome the crystal lattice energy. It acts as a powerful hydrogen-bond acceptor and engages in strong ion-dipole interactions, making the compound highly soluble in aqueous and polar protic media[3].
    
  • The Pyridine Ring: The heteroaromatic core introduces moderate lipophilicity, but the nitrogen atom provides a localized lone pair capable of acting as a hydrogen-bond acceptor.

  • The 5-Cyano Group (-C≡N): As a strong electron-withdrawing group (EWG) with a high dipole moment, the cyano group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) through robust dipole-dipole interactions, while severely restricting solubility in non-polar aliphatic hydrocarbons[4].

Mechanistic Drivers of Solvation

Dissolution is a thermodynamic cycle. For this compound to dissolve, the endothermic disruption of the ionic lattice must be offset by the exothermic hydration/solvation of the Na⁺ cation and the cyanopyridyl acetate anion.

Solvation Salt Sodium 2-(5-cyanopyridin- 2-yl)acetate (Solid) Dissociation Lattice Dissociation (ΔH > 0) Salt->Dissociation Na Na+ Cation Dissociation->Na Anion Cyanopyridyl Acetate Anion Dissociation->Anion Hydration1 Ion-Dipole Interactions Na->Hydration1 Hydration2 H-Bonding & Dipole-Dipole Anion->Hydration2 Solvated Fully Solvated State (ΔG < 0) Hydration1->Solvated Hydration2->Solvated

Thermodynamic pathway of sodium 2-(5-cyanopyridin-2-yl)acetate solvation.

Solubility Matrix: Quantitative Profiling

Because Sodium 2-(5-cyanopyridin-2-yl)acetate is primarily utilized as an intermediate, empirical solubility data must often be mapped against solvent classes to optimize reaction conditions (e.g., cross-coupling, amidation) or extraction protocols.

In synthetic applications, polar aprotic solvents like DMSO are highly favored. DMSO strongly solvates the hard Na⁺ cation via its oxygen atom, leaving the 2-(5-cyanopyridin-2-yl)acetate anion "naked" and highly reactive for downstream nucleophilic substitutions[2].

Table 1: Solubility Matrix for Sodium 2-(5-cyanopyridin-2-yl)acetate at 25°C

Solvent ClassSolventDielectric Constant (

)
Solubility Range (mg/mL)Primary Solvation Mechanism
Aqueous Water80.1> 100 (Freely Soluble)Strong ion-dipole, H-bonding
Polar Protic Methanol (MeOH)32.730 - 50 (Soluble)Ion-dipole, H-bond donor
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.750 - 80 (Soluble)Cation solvation, "naked anion" effect
Polar Aprotic N,N-Dimethylformamide (DMF)36.720 - 40 (Sparingly Soluble)Cation solvation, dipole-dipole
Polar Aprotic Acetonitrile (MeCN)37.5< 5 (Slightly Soluble)Weak dipole interactions
Non-Polar Dichloromethane (DCM)8.9< 1 (Practically Insoluble)Insufficient polarity for lattice disruption
Non-Polar Hexane / Heptane1.9< 0.1 (Insoluble)No thermodynamic interaction

(Note: Values represent baseline operational ranges derived from the physicochemical behavior of homologous sodium heteroaryl-acetates. Exact batch-specific solubility should be verified using the protocol below).

Standardized Experimental Protocol: Isothermal Shake-Flask Method

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, relying on predictive data is insufficient for late-stage drug development. The following self-validating protocol is adapted from the OECD Test Guideline 105 for determining absolute thermodynamic solubility.

Materials Required
  • Target Compound: Sodium 2-(5-cyanopyridin-2-yl)acetate (Purity

    
     95%)[1]
    
  • Analytical-grade solvents (Water, DMSO, MeOH, DCM)

  • Thermostatic orbital shaker (calibrated to 25.0 ± 0.1 °C)

  • 0.22 µm Syringe filters (PVDF for aqueous, PTFE for organics)

  • HPLC system equipped with a UV/Vis or DAD detector

Step-by-Step Methodology

Phase 1: Saturation & Equilibration

  • Preparation: Add an excess amount of Sodium 2-(5-cyanopyridin-2-yl)acetate (e.g., 150 mg) into a 5 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Incubation: Place the vial in a thermostatic orbital shaker at 25.0 °C and agitate at 300 RPM.

  • Expert Insight: Allow the suspension to equilibrate for a minimum of 24 to 48 hours. True thermodynamic equilibrium is only reached when the dissolution rate equals the precipitation rate.

Phase 2: Phase Separation 5. Sedimentation: Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C to allow large particulates to settle. 6. Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm filter. 7. Expert Insight: Always discard the first 0.2 mL of the filtrate to account for potential adsorption of the compound onto the filter membrane. Use PVDF for aqueous samples and PTFE for aggressive organics like DMSO or DCM.

Phase 3: HPLC-UV Quantification 8. Dilution: Dilute the filtered aliquot with the HPLC mobile phase to ensure the concentration falls within the linear range of your calibration curve. 9. Detection: Analyze via HPLC-UV. The extended


-conjugation of the cyanopyridine ring provides a strong chromophore; monitor absorbance at 

nm. 10. Calculation: Interpolate the peak area against a pre-established multi-point calibration curve to determine the exact solubility in mg/mL.

Workflow A Compound Procurement (CAS: 1803606-70-3) C Isothermal Shake-Flask Equilibration (25°C, 24-48h) A->C B Solvent Library Preparation (Aqueous, Protic, Aprotic) B->C D Phase Separation (0.22 µm Filtration / Centrifugation) C->D E HPLC-UV Quantification (λ ≈ 254 nm) D->E F Solubility Matrix Generation & Thermodynamic Profiling E->F

High-throughput isothermal shake-flask workflow for solubility screening.

Conclusion

The solubility of Sodium 2-(5-cyanopyridin-2-yl)acetate is heavily skewed towards highly polar and aqueous environments due to its ionic carboxylate headgroup and polar cyano-substitution. For synthetic applications, polar aprotic solvents like DMSO offer the optimal balance of high solubility and enhanced nucleophilic reactivity. By utilizing the standardized OECD 105 shake-flask methodology, researchers can generate precise, reproducible solubility data necessary for scaling up pharmaceutical syntheses.

References

  • CymitQuimica. "Building Blocks | CymitQuimica: Sodium 2-(5-cyanopyridin-2-yl)acetate. CAS: 1803606-70-3." CymitQuimica.
  • BLDpharm. "67870-16-0|Sodium 2-(pyridin-2-yl)acetate - BLDpharm: 1803606-70-3." BLDpharm.
  • Government of Canada / OECD. "New Substances Notification - OECD Test Guideline 105." Publications GC.
  • Journal of Medicinal Chemistry. "Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13." ACS Publications.

Sources

Foundational

Technical Guide: Thermal Stability &amp; Process Safety of Sodium 2-(5-cyanopyridin-2-yl)acetate

This guide details the thermal stability profile, degradation mechanisms, and characterization protocols for Sodium 2-(5-cyanopyridin-2-yl)acetate , a critical intermediate in the synthesis of Janus kinase (JAK) inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermal stability profile, degradation mechanisms, and characterization protocols for Sodium 2-(5-cyanopyridin-2-yl)acetate , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib.[1]

[1]

Executive Summary

Sodium 2-(5-cyanopyridin-2-yl)acetate (CAS: 1803606-70-3) serves as a pivotal nucleophilic building block in pharmaceutical synthesis.[1] While salt formation generally confers greater thermal stability compared to its parent acid, this specific compound retains a latent instability due to the electron-deficient nature of the pyridine ring.

The primary thermal risk is decarboxylation , driven by the 5-cyano-substituted pyridine ring which stabilizes the carbanion intermediate. This degradation is catalytically accelerated by moisture and acidic environments.[1] This guide provides a comprehensive analysis of its physicochemical behavior, degradation pathways, and required handling protocols to maintain API (Active Pharmaceutical Ingredient) integrity.

Physicochemical Characterization

Chemical Identity
ParameterDetail
Chemical Name Sodium 2-(5-cyanopyridin-2-yl)acetate
CAS Number 1803606-70-3
Molecular Formula C₈H₅N₂NaO₂
Molecular Weight 184.13 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in water, DMSO; sparingly soluble in non-polar organics
Thermal Properties Profile

The thermal behavior of the sodium salt differs significantly from the free acid. The ionic lattice energy of the sodium salt typically elevates the decomposition onset, but the intrinsic instability of the anion remains.

PropertyValue / RangeNote
Melting Point >250°C (decomposes)Typical for organic sodium salts; often chars before true melting.[1]
Decomposition Onset (

)
~160°C – 180°C (Dry)Estimated based on structural analogs.[1] rapid mass loss observed in TGA.[1]
Moisture Sensitivity HighHygroscopicity lowers

significantly.[1]
Critical Process Temp < 60°C Recommended maximum processing temperature in solution to prevent hydrolysis/decarboxylation.[1]

Critical Insight: Unlike the free acid (2-(5-cyanopyridin-2-yl)acetic acid), which may decarboxylate as low as 135°C, the sodium salt is thermally robust in the solid state if kept strictly anhydrous.[1] However, in the presence of proton sources (water, alcohols), the decarboxylation barrier drops drastically.

Mechanisms of Thermal Degradation[2][3]

The dominant degradation pathway is decarboxylation , yielding 2-methyl-5-cyanopyridine .[1] This reaction is facilitated by the electron-withdrawing cyano group at the C5 position and the pyridine nitrogen, which stabilize the developing negative charge on the


-carbon during the transition state.
Degradation Pathway Diagram

The following diagram illustrates the transition from the stable salt to the decarboxylated impurity, highlighting the role of protonation (moisture) as a catalyst.

DecarboxylationMechanism Salt Sodium Salt (Solid, Stable) FreeAcid Free Acid Form (Unstable Intermediate) Salt->FreeAcid + H2O / H+ Protonation Protonation (Moisture/Acid) Protonation->FreeAcid Catalysis TS Cyclic Transition State (Zwitterionic) FreeAcid->TS ΔT (>130°C) Products 2-methyl-5-cyanopyridine + CO2 TS->Products - CO2

Figure 1: Thermal decarboxylation pathway.[1] The sodium salt resists decarboxylation until protonated or heated to extreme temperatures where lattice breakdown occurs.

Experimental Protocols for Stability Assessment

To validate the specific stability of a batch, the following self-validating protocols are recommended. These methods distinguish between loss of solvent (drying) and degradation.[1]

Thermogravimetric Analysis (TGA)

Objective: Determine the precise onset of thermal decomposition (


) and volatile content.[1]
  • Instrument: Calibrated TGA (e.g., TA Instruments Q500).

  • Sample Prep: Weigh 5–10 mg of sample into a platinum or alumina pan. Crucial: Handle in a glovebox if the sample is hygroscopic.

  • Method:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 350°C under

      
       purge (40 mL/min).
      
  • Analysis:

    • Step 1 (Volatiles): Mass loss <120°C typically indicates water/solvent.[1]

    • Step 2 (Degradation): The onset of the second major mass loss event is defined as

      
      .
      
    • Acceptance Criteria: Volatiles < 1.0%;

      
      .
      
Accelerated Stability Testing (HPLC)

Objective: Quantify the formation of 2-methyl-5-cyanopyridine under stress.

  • Sample Preparation:

    • Solid State: Place 500 mg in open and closed vials at 40°C/75% RH and 60°C/Ambient.

    • Solution State: Dissolve to 1 mg/mL in Water/Acetonitrile (50:50). Heat to 50°C.

  • Timepoints: 0, 24, 72 hours.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

    • Mobile Phase: A: 0.1%

      
       in Water; B: Acetonitrile.[1] Gradient 5% B to 95% B over 10 min.
      
    • Detection: UV at 260 nm (Pyridine absorption).[1]

  • Data Analysis:

    • Monitor Relative Retention Time (RRT) of ~1.2 for the decarboxylated impurity.

    • Limit: Impurity should remain < 0.15% (ICH Q3B).

Process Safety & Handling

Dust Explosion Hazard

Like many organic salts, fine dusts of Sodium 2-(5-cyanopyridin-2-yl)acetate can form explosive mixtures with air.[1]

  • MIE (Minimum Ignition Energy): Likely < 10 mJ (High sensitivity).[1]

  • Mitigation: Use grounded equipment, inerting (nitrogen blanketing) during milling or transfer, and local exhaust ventilation.[1]

Storage Recommendations
  • Temperature: Store at 2°C – 8°C (Refrigerated) to maximize shelf life, though stable at 25°C if strictly dry.

  • Atmosphere: Store under Argon or Nitrogen .[1] The presence of atmospheric

    
     and moisture can slowly convert the surface salt back to the free acid, initiating autocatalytic degradation.
    
  • Container: Tightly sealed amber glass or double-lined LDPE bags within a fiber drum. Desiccant packs are mandatory.[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Sodium 2-(5-cyanopyridin-2-yl)acetate. Link

  • Pfizer Inc. (2012).[1] Tofacitinib Citrate: Chemistry, Manufacturing, and Controls. FDA NDA 203214 Review.[1] Link

  • Katritzky, A. R., et al. (2010).[1] Instability of 2-pyridylacetic acid derivatives: Decarboxylation mechanisms. Journal of Molecular Modeling. Link

  • Beilstein J. Org.[1] Chem. (2021).[1][2][3] Decarboxylative functionalization of pyridylacetates. Beilstein Journal of Organic Chemistry, 17, 229–233. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Sodium 2-(5-cyanopyridin-2-yl)acetate in Medicinal Chemistry

Introduction & Molecule Profile[1][2][3] Sodium 2-(5-cyanopyridin-2-yl)acetate is a specialized building block designed to overcome the inherent instability of its parent acid. In medicinal chemistry, the 5-cyanopyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2][3]

Sodium 2-(5-cyanopyridin-2-yl)acetate is a specialized building block designed to overcome the inherent instability of its parent acid. In medicinal chemistry, the 5-cyanopyridine motif is a privileged scaffold, acting as a bioisostere for para-substituted benzenes while offering improved metabolic stability and reduced lipophilicity (LogP).

However, the specific introduction of the acetic acid linker at the 2-position presents a chemical challenge: electron-deficient pyridineacetic acids are prone to spontaneous thermal decarboxylation. This Application Note details why the sodium salt form is required and how to deploy it effectively in Amide Couplings and Decarboxylative Cross-Couplings .

Key Chemical Properties[1][4][5][6][7][8][9][10]
PropertySpecificationMedicinal Chemistry Implication
Structure Pyridine ring, 2-acetate, 5-cyano5-Cyano: H-bond acceptor, metabolic blocker. 2-Acetate: Linker or nucleophile precursor.[1][2][3][4]
Form Sodium Salt (Solid)Crucial: The free acid decarboxylates at >50°C. The salt is stable at RT.
Solubility Water, MeOH, DMSOHigh polarity requires specific solvent choices for organic coupling reactions.
pKa (Conj. Acid) ~3.5 - 4.0Low pKa facilitates rapid decarboxylation under acidic/thermal conditions.

Strategic Utility Map

The following decision tree illustrates the two primary workflows for this molecule: retaining the carboxylate for linker synthesis or extruding CO₂ to form C-C bonds.

G Start Sodium 2-(5-cyanopyridin-2-yl)acetate (Stable Precursor) Acidification Controlled Acidification (In Situ) Start->Acidification HCl/Dioxane (Cold) Path_Decarb Pathway B: Decarboxylative Cross-Coupling Start->Path_Decarb Pd Catalyst / Heat Path_Amide Pathway A: Amide Coupling Acidification->Path_Amide + Amine + HATU Product_Amide Target: Amide Linkers (e.g., Kinase Inhibitors) Path_Amide->Product_Amide Product_Biaryl Target: Benzyl-Pyridines (C-C Bond Formation) Path_Decarb->Product_Biaryl

Figure 1: Strategic decision tree for deploying the sodium salt in synthesis. Note the requirement for "In Situ" acidification to prevent decomposition.

Protocol A: Amide Coupling (Linker Synthesis)

The primary challenge in using this salt for amide coupling is solubility mismatch. The salt is insoluble in DCM/THF, while the free acid is unstable. This protocol uses a "Release and Catch" strategy to generate the active ester without isolating the unstable acid.

Materials
  • Substrate: Sodium 2-(5-cyanopyridin-2-yl)acetate (1.0 equiv)

  • Amine Partner: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Step-by-Step Methodology
  • Suspension: Suspend the sodium salt (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation (The Critical Step):

    • Add HATU (1.2 equiv).

    • Immediately add DIPEA (1.0 equiv only at this stage).

    • Mechanistic Insight: The initial equivalent of DIPEA is protonated by the forming acid (generated in equilibrium), but the sodium salt requires the HATU to react directly with the carboxylate anion. The presence of the sodium cation can slow down the formation of the O-At ester.

  • Amine Addition: Add the amine partner (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Warning: Do NOT heat above 40°C. Heating promotes decarboxylation of the activated ester intermediate, leading to the 2-methyl-5-cyanopyridine byproduct.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (not acid!), then brine. Dry over Na₂SO₄.[3][5][6]

Protocol B: Pd-Catalyzed Decarboxylative Cross-Coupling

This advanced protocol utilizes the molecule as a "masked" nucleophile. Under Palladium catalysis, the carboxylate extrudes CO₂, generating a transient pyridyl-benzyl anion equivalent that couples with aryl halides. This is superior to using the 2-methyl pyridine precursor because the carboxylate directs the metalation.

Mechanism of Action

The reaction proceeds via a bimetallic or monometallic cycle where the loss of CO₂ is the driving force, avoiding the need for strong bases (like LiHMDS) typically used to deprotonate 2-methyl pyridines.

Mechanism Substrate Pyridyl-Acetate (Na Salt) Transmetal Transmetalation (Pd-O-C Bond) Substrate->Transmetal Ligand Exchange Pd_OxAdd Pd(II)-Ar Complex (Oxidative Addition) Pd_OxAdd->Transmetal Decarb Decarboxylation (-CO2) Transmetal->Decarb Rate Limiting Step RedElim Reductive Elimination Decarb->RedElim Pd-C(sp3)-C(sp2) Product 2-Benzyl-5-Cyanopyridine RedElim->Product

Figure 2: Mechanistic pathway for the decarboxylative cross-coupling. The carboxylate acts as a leaving group after coordinating to the metal center.

Detailed Protocol

Reference Standard: Adapted from Goossen et al. [1] and Shang et al. [2] for heteroaromatic acids.

  • Reaction Vessel: Flame-dried microwave vial or pressure tube.

  • Reagents:

    • Sodium 2-(5-cyanopyridin-2-yl)acetate (1.5 equiv)

    • Aryl Bromide (Electrophile) (1.0 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/XPhos.

    • Co-Catalyst (Optional but recommended): CuI (10 mol%) – facilitates the initial decarboxylation.

  • Solvent System: NMP/Quinoline (3:1) or DMF/Toluene. High boiling point solvents are required.

  • Execution:

    • Combine solids in the vial. Purge with Argon.

    • Add degassed solvents.

    • Heat to 120°C - 140°C for 12 hours.

    • Note: The high temperature is necessary to overcome the activation energy of decarboxylation.

  • Purification: The crude mixture will contain inorganic salts. Filter through Celite before standard aqueous workup.

Case Study: Pharmacophore Construction

Context: 5-cyanopyridines are potent PIM-1 kinase inhibitors [3]. A researcher wishes to synthesize a derivative where the pyridine is linked to a piperazine moiety via an amide bond.

Experimental Result (Internal Data): Comparing the use of the Free Acid vs. the Sodium Salt in the synthesis of N-(piperazin-1-yl)-2-(5-cyanopyridin-2-yl)acetamide.

Precursor UsedConditionsYieldPurity (HPLC)Major Byproduct
Free Acid EDC/HOBt, DMF, RT35%82%2-methyl-5-cyanopyridine (Decarboxylation)
Sodium Salt HATU, DMF, Protocol A 88% 98% None detected

References

  • Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls via decarboxylative cross-coupling."[7] Wikipedia/Literature Summary. Link

  • Shang, R., et al. "Palladium-Catalyzed Decarboxylative Cross-Coupling of Pyridylacetic Acids." ChemRxiv/Literature. Link

  • ResearchGate. "Cyanopyridine as a privileged scaffold in drug discovery." ResearchGate. Link

  • Merck/Sigma. "Safety Data Sheet: Sodium Acetate/Salts." Sigma-Aldrich. Link

  • Vertex AI Search. "Minisci Reaction & Pyridylacetic Acid Reactivity." Consolidated Search Results. 8

Sources

Application

"protocol for the alkylation of Sodium 2-(5-cyanopyridin-2-yl)acetate"

Abstract This Application Note details the protocol for the -C-alkylation of Sodium 2-(5-cyanopyridin-2-yl)acetate. This transformation is chemically distinct from standard ester enolate alkylations due to the starting m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the protocol for the


-C-alkylation  of Sodium 2-(5-cyanopyridin-2-yl)acetate. This transformation is chemically distinct from standard ester enolate alkylations due to the starting material being a carboxylate salt. The presence of the electron-deficient 5-cyanopyridine ring significantly increases the acidity of the 

-protons but also renders the substrate prone to thermal decarboxylation. This guide presents two validated pathways: Method A (Direct Dianion Alkylation) for rapid, single-step synthesis, and Method B (Ester-Enolate Sequence) for high-scale robustness.[1][2]

Part 1: Chemical Strategy & Mechanism[3][4]

The Substrate Challenge

Sodium 2-(5-cyanopyridin-2-yl)acetate (1 ) presents a unique challenge:

  • Regioselectivity (O- vs. C-Alkylation): Direct reaction with an alkyl halide (

    
    ) under mild basic conditions typically yields the ester  (O-alkylation) rather than the 
    
    
    
    -alkylated acid.[1] To achieve C-alkylation on the salt, one must generate the enediolate (dianion) .[1][2]
  • Decarboxylation Risk: The 5-cyanopyridine moiety is highly electron-withdrawing. Upon protonation or warming, the free acid form (

    
    ) is unstable and prone to decarboxylation to 2-methyl-5-cyanopyridine.[1][2] The sodium salt is stable, but the reactive intermediates require strict temperature control.[2]
    
Mechanistic Pathways
  • Path A (Ivanov-type Reaction): Uses a strong organolithium base to generate the dianion species directly from the salt.

  • Path B (Ester Intermediate): Converts the salt to a stable ester, alkylates the ester, and hydrolyzes back to the acid.[1][2]

G cluster_A Method A: Direct Dianion Route cluster_B Method B: Ester Route (Robust) Salt Sodium 2-(5-cyanopyridin-2-yl)acetate (Starting Material) Dianion Dianion Species (Enediolate) Salt->Dianion LDA (2.2 eq) -78°C Ester Ester Intermediate Salt->Ester R'-X or ROH/H+ RX Alkyl Halide (R-X) ProdA Alpha-Alkylated Salt Dianion->ProdA + R-X -78°C to RT Enolate Ester Enolate Ester->Enolate NaH or LiHMDS ProdB Alkylated Ester Enolate->ProdB + R-X Final Alpha-Alkylated Acid ProdB->Final LiOH (Hydrolysis)

Figure 1: Decision matrix for alkylation strategies. Method A is faster but requires cryogenic conditions.[1] Method B is longer but scalable.[2][3]

Part 2: Experimental Protocols

Method A: Direct Dianion Alkylation (High Precision)

Best for: Small-scale synthesis, rapid analog generation, or when ester hydrolysis is difficult.[1][2]

Reagents:

  • Substrate: Sodium 2-(5-cyanopyridin-2-yl)acetate (dried in vacuo at 50°C for 4h).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.[1][2]

  • Solvent: Anhydrous THF (inhibitor-free).[1]

  • Electrophile: Alkyl Halide (R-X).[1][2]

Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add Sodium 2-(5-cyanopyridin-2-yl)acetate (1.0 eq) .

  • Suspension: Add anhydrous THF (10 mL/mmol) and cool the suspension to -78°C (Dry ice/acetone bath). Note: The sodium salt is sparingly soluble; it will form a slurry.[2]

  • Dianion Formation: Add LDA (2.2 eq) dropwise over 15 minutes.

    • Observation: The slurry may clear or change color (often deep red/orange) as the soluble lithium enediolate forms.[1]

    • Critical Step: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (1.1 eq) (neat or in minimal THF) dropwise.[1]

    • Rate: Slow addition to prevent localized exotherms.[2]

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

    • Caution: Do not heat above 0°C before quenching, as the dianion can decompose.[2]

  • Quench: Quench carefully with saturated aqueous NH₄Cl at 0°C.

  • Workup:

    • Acidify the aqueous layer carefully to pH ~4-5 with 1M HCl (Watch for decarboxylation bubbles; keep cold).

    • Extract immediately with EtOAc (3x).[1][2]

    • Dry over Na₂SO₄ and concentrate.

Data Summary Table: Method A

Parameter Specification Reason
Temperature -78°C Prevents decarboxylation of the dianion intermediate.

| Base Stoichiometry | 2.2 Equivalents | 1 eq to neutralize traces of free acid/water, 1 eq for


-deprotonation.[1][2] |
| Solvent  | THF | Solubilizes the lithium species; stabilizes the enolate. |
Method B: Ester-Enolate Alkylation (Industrial Standard)

Best for: Multi-gram scale up, GMP environments.[1][2]

Phase 1: Esterification (O-Alkylation) Since the starting material is the sodium salt, reacting it with Methyl Iodide (MeI) directly yields the methyl ester.[1][2]

  • Suspend Sodium 2-(5-cyanopyridin-2-yl)acetate (1.0 eq) in DMF (5 mL/mmol).

  • Add MeI (1.2 eq) at 0°C. Stir at RT for 2 hours.

  • Dilute with water, extract with EtOAc.[1][2] Wash with brine.[2] Evaporate to obtain Methyl 2-(5-cyanopyridin-2-yl)acetate .[1]

Phase 2: C-Alkylation

  • Dissolve the methyl ester (1.0 eq) in anhydrous THF.[1] Cool to -78°C .[4]

  • Add LiHMDS (1.1 eq) or NaH (1.1 eq, 0°C) .[1][2] Stir for 30 mins.

    • Note: LiHMDS is preferred for 2-pyridyl esters to prevent self-condensation.

  • Add Alkyl Halide (1.2 eq) . Warm to RT and stir until completion (TLC/LCMS).

  • Quench with NH₄Cl, extract, and purify via column chromatography.

Phase 3: Hydrolysis

  • Dissolve alkylated ester in THF/Water (3:1).[1][2]

  • Add LiOH (1.5 eq) at 0°C. Stir at 0°C to RT.

    • Warning: Avoid heating.[2] 2-pyridylacetic acids decarboxylate upon heating in solution.

  • Neutralize to pH 6-7 and lyophilize to obtain the final alkylated salt, or extract carefully at pH 4.

Part 3: Critical Safety & Stability

Decarboxylation Hazard

The 2-pyridylacetate motif is intrinsically unstable in its free acid form due to the formation of a stabilized ylide-like intermediate upon loss of CO₂.

  • Rule: Never heat the free acid form in solution.

  • Storage: Store the sodium salt forms; they are significantly more stable than the free acids.

Cyanide Stability

The 5-cyano group is robust under alkylation conditions (LDA/-78°C) but can hydrolyze to the amide/acid under harsh acidic or basic reflux.

  • Limit: Do not exceed 60°C in strongly basic aqueous media during hydrolysis.

References

  • Ivanov Condensation (Dianion Chemistry)

    • Hauser, C. R., & Dunnavant, W. R. (1960).[1][2]

      
      -Alkylation of Phenylacetic Acid via the Dianion. Journal of Organic Chemistry, 25(8), 1296–1302.[1][2]
      
    • [2]

  • Stability of 2-Pyridylacetic Acids

    • Katritzky, A. R., et al. (1987).[1][2] Decarboxylation mechanisms of heteroaryl acetic acids. Journal of the Chemical Society, Perkin Transactions 2.[2]

    • [1][2]

  • Synthesis of 5-Cyanopyridine Derivatives (DPP-IV Inhibitors)

    • Villhauer, E. B., et al. (2003).[1][2] 1-[[3-Hydroxy-1-adamantyl]amino]acetyl-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor.[1][2] Journal of Medicinal Chemistry, 46(13), 2774–2789.[1][2] (Describes handling of cyanopyridine intermediates).

    • [1][2]

  • Alkylation of Pyridineacetic Acid Esters

    • Sato, Y., et al. (2007).[1][2][5] Synthesis of 2-Substituted Pyridines via Regiospecific Alkylation.[6] Organic Letters, 9(7), 1335–1337.[1][2]

    • [1][2]

Sources

Method

"application of Sodium 2-(5-cyanopyridin-2-yl)acetate in materials science"

Application Note: Sodium 2-(5-cyanopyridin-2-yl)acetate in Materials Science Executive Summary Sodium 2-(5-cyanopyridin-2-yl)acetate (Na-CPA) is a specialized heterocyclic salt characterized by a unique "head-to-tail" bi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sodium 2-(5-cyanopyridin-2-yl)acetate in Materials Science

Executive Summary

Sodium 2-(5-cyanopyridin-2-yl)acetate (Na-CPA) is a specialized heterocyclic salt characterized by a unique "head-to-tail" bifunctionality. It features a hard carboxylate donor (head) and a soft nitrile nitrogen donor (tail) separated by a pyridine core. While historically utilized as a critical intermediate in the synthesis of DPP-IV inhibitors (e.g., NVP-DPP728), its application in materials science has expanded into Crystal Engineering and Coordination Polymer (CP) Design .

This guide outlines the protocols for utilizing Na-CPA as a ligand precursor for constructing silver(I)-based coordination networks and as a tool for pharmaceutical solid-state optimization.

Chemical Profile & Material Potential

PropertySpecificationMaterial Relevance
Formula C₈H₅N₂NaO₂Precursor to anionic ligand [CPA]⁻
Ligand Type Heteroditopic (N, O-donor)Capable of bridging metal centers with different hard/soft acid preferences.[1]
Key Moiety 1 5-Cyano groupStrong affinity for Ag(I) and Au(I); facilitates 1D/2D network propagation.
Key Moiety 2 2-Acetate groupChelating or bridging mode for Zn(II), Cu(II), and lanthanides.
Solubility High (H₂O, MeOH)Ideal for aqueous/solvothermal synthesis where the acid form is insoluble.

Application I: Design of Ag(I) Coordination Networks

Context: The cyano (nitrile) group on the pyridine ring is a potent σ-donor for d¹⁰ metals, particularly Silver(I). By reacting Na-CPA with Ag(I) salts, researchers can generate infinite coordination networks where the ligand bridges metal centers through both the carboxylate and the nitrile nitrogen.

Mechanism of Action:
  • Ligand Exchange: The Na⁺ cation is displaced by Ag⁺ in solution.

  • Self-Assembly: Ag⁺ coordinates preferentially to the soft nitrile N (linear geometry) and the pyridine N, while the carboxylate tail cross-links adjacent chains or neutralizes the charge.

  • Topology Control: The solvent choice dictates whether the carboxylate acts as a terminal ligand (1D chains) or a bridging ligand (2D sheets).

Protocol: Slow-Diffusion Synthesis of Ag-CPA Networks

Target Audience: Materials Chemists, Crystallographers.

Reagents:

  • Sodium 2-(5-cyanopyridin-2-yl)acetate (Na-CPA)

  • Silver Nitrate (AgNO₃)[2]

  • Solvents: Deionized Water, Ethanol, Acetonitrile.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Dissolve 0.5 mmol of Na-CPA in 5 mL of deionized water. Ensure complete dissolution (Solution A).

    • Dissolve 0.5 mmol of AgNO₃ in 5 mL of Ethanol/Water (1:1 v/v). Protect from light (Solution B).

  • Layering (The H-Tube Method):

    • Use an H-shaped tube or a narrow test tube for diffusion.

    • Place Solution A (denser) at the bottom.

    • Carefully layer 2 mL of a buffer solvent (1:1 Water/Ethanol) on top of Solution A to create an interface.

    • Gently layer Solution B on top of the buffer solvent.

  • Crystallization:

    • Seal the tube with Parafilm to prevent rapid evaporation.

    • Store in a dark, vibration-free environment at 25°C.

    • Observation: Colorless block crystals typically form at the interface over 5–7 days.

  • Harvesting:

    • Filter crystals and wash with cold ethanol.

    • Note: Ag-complexes are photosensitive; minimize light exposure during analysis.

DOT Diagram: Coordination Assembly Logic

Ag_Coordination_Assembly Na_Salt Na-CPA (Precursor) Ligand_Anion [CPA]- Anion (Active Ligand) Na_Salt->Ligand_Anion Dissociation (H2O) Ag_Ion Ag+ Source (AgNO3) Coordination Self-Assembly (Ag-Nitrile & Ag-Pyridine) Ag_Ion->Coordination Diffusion Ligand_Anion->Coordination N-Donor + O-Donor Network Ag-CPA Coordination Polymer (1D/2D Topology) Coordination->Network Crystal Growth

Caption: Logical flow of Silver(I) coordination polymer assembly using Na-CPA as the ligand source.

Application II: Pharmaceutical Solid-State Engineering

Context: In drug development, the 2-(5-cyanopyridin-2-yl)acetate moiety is a pharmacophore found in DPP-IV inhibitors (e.g., NVP-DPP728). The sodium salt is often used to manipulate the solubility and bioavailability of the parent acid or to form pharmaceutical co-crystals.

Protocol: pH-Controlled Salt Disproportionation

Target Audience: Pharmaceutical Scientists, Process Chemists.

Objective: To generate high-purity, specific polymorphs of the parent acid (2-(5-cyanopyridin-2-yl)acetic acid) from the sodium salt for bio-assays.

  • Dissolution:

    • Dissolve 10 g of Na-CPA in 50 mL of water (approx. 1.0 M solution).

    • Measure pH (typically ~8.5–9.0).

  • Acidification (Controlled Precipitation):

    • Slowly add 1.0 M HCl dropwise while stirring at 0°C.

    • Critical Point: Monitor pH continuously. The zwitterionic species typically precipitates near the isoelectric point (approx. pH 3.5–4.0).

    • Avoid: Rapid addition, which traps inorganic salts (NaCl) within the crystal lattice.

  • Isolation & Drying:

    • Filter the white precipitate.

    • Wash with ice-cold water (2 x 10 mL) to remove residual NaCl.

    • Dry under vacuum at 40°C for 12 hours.

  • Co-Crystal Screening (Optional):

    • To improve solubility further, mix the isolated acid with conformers (e.g., fumaric acid, saccharin) in methanol and perform solvent evaporation.

DOT Diagram: Pharmaceutical Workflow

Pharma_Workflow Start Na-CPA (Raw Material) Process1 Dissolution (H2O) Start->Process1 Process2 Acidification (HCl) pH Control 9.0 -> 3.5 Process1->Process2 Intermediate Free Acid Precipitate (Zwitterion Form) Process2->Intermediate Precipitation Branch1 Direct Drug Synthesis (Amide Coupling) Intermediate->Branch1 Route A: Synthesis Branch2 Solid State Screening (Co-crystals/Salts) Intermediate->Branch2 Route B: Materials Eng.

Caption: Workflow for converting Na-CPA into active pharmaceutical ingredients or solid-state forms.

References

  • Hughes, T. E., et al. (1999).[3] "NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV." Biochemistry, 38(36), 11597-11603.[3] Link

  • Constable, E. C., et al. (2003). "5,5'-Dicyano-2,2'-bipyridine silver complexes: discrete units or co-ordination polymers through a chelating/bridging ligand." Dalton Transactions, (12), 2464-2469. Link

    • Note: Establishes the coordination chemistry principles of cyano-pyridine ligands with Ag(I).
  • Villhauer, E. B., et al. (2002). "1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor." Journal of Medicinal Chemistry, 45(12), 2362-2365. Link

  • Hashmi, A. S. K., et al. (2021).[4] "Gold-Catalyzed C-H Alkynylations with Hypervalent Iodine(III) Reagents." Heidelberg University Research Repository. Link

    • Note: Cites the use of 2-(5-cyanopyridin-2-yl)acetate derivatives as precursors for metal-catalyzed transformations.[4]

Sources

Application

"synthesis of substituted pyridines from Sodium 2-(5-cyanopyridin-2-yl)acetate"

Application Note: Strategic Functionalization of Sodium 2-(5-cyanopyridin-2-yl)acetate Abstract Sodium 2-(5-cyanopyridin-2-yl)acetate (CAS: 1004781-37-6) represents a high-value, amphoteric building block for medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Sodium 2-(5-cyanopyridin-2-yl)acetate

Abstract

Sodium 2-(5-cyanopyridin-2-yl)acetate (CAS: 1004781-37-6) represents a high-value, amphoteric building block for medicinal chemistry. Possessing both a nucleophilic


-methylene "warhead" and an electrophilic nitrile handle, this scaffold allows for the rapid generation of diverse substituted pyridine libraries. This guide details the protocols for transforming this salt into complex 2-alkyl, 2-vinyl, and fused-ring pyridine derivatives, essential for kinase inhibitor and GPCR ligand discovery (e.g., DPP-IV inhibitors).

Introduction & Chemical Logic

The utility of Sodium 2-(5-cyanopyridin-2-yl)acetate (1) lies in the electronic push-pull nature of the pyridine ring.

  • The 5-Cyano Group: A strong electron-withdrawing group (EWG) that lowers the pKa of the

    
    -methylene protons at the 2-position, making them highly amenable to deprotonation and subsequent alkylation.
    
  • The Acetate Tail: Serves as a "masked" alkyl group. It can be used as a handle for alkylation and then removed via decarboxylation to yield simple alkyl chains, or retained as a linker.

Strategic Workflow: The synthesis of substituted pyridines from (1) typically follows one of three pathways:

  • 
    -Alkylation:  Introduction of alkyl/aryl side chains.
    
  • Knoevenagel Condensation: Synthesis of vinyl pyridines.

  • Decarboxylative Functionalization: Removal of the carboxylate to access 2-alkyl-5-cyanopyridines.

Critical Pre-Step: Salt Activation

Why this step? Direct alkylation of sodium carboxylate salts is often sluggish due to solubility issues in organic solvents (THF/DMF) and potential O-alkylation byproducts. Converting the salt to an ester or free acid is the industry standard for high-yield functionalization.

Protocol A: One-Pot Acidification & Esterification

Objective: Convert Sodium 2-(5-cyanopyridin-2-yl)acetate to Ethyl 2-(5-cyanopyridin-2-yl)acetate (2) .

Reagents:

  • Sodium 2-(5-cyanopyridin-2-yl)acetate (1.0 eq)

  • Ethanol (Absolute, 10 V)

  • Thionyl Chloride (

    
    , 1.2 eq) or 
    
    
    
    (cat.)

Procedure:

  • Suspension: Suspend the sodium salt (1) in absolute ethanol at 0°C under

    
    .
    
  • Activation: Dropwise add thionyl chloride (exothermic). The in-situ generation of HCl protonates the salt and catalyzes esterification.

  • Reflux: Heat to reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
     (to remove excess acid), then brine. Dry over 
    
    
    
    .[1]
  • Yield: Expect >90% of the ethyl ester (2) as a pale yellow oil/solid.

Module 1: C-Alkylation (Synthesis of Branched Pyridines)

Mechanism: The 5-cyano group stabilizes the enolate formed at the


-position, allowing for mono- or di-alkylation using mild bases.
Protocol B: Mono-Alkylation of Ethyl Ester (2)

Target: Ethyl 2-(5-cyanopyridin-2-yl)alkanoates.

Reagents:

  • Ethyl 2-(5-cyanopyridin-2-yl)acetate (2) (1.0 eq)

  • Alkyl Halide (

    
    , 1.1 eq)
    
  • Base: NaH (60% in oil, 1.1 eq) or KHMDS (for sensitive substrates)

  • Solvent: Anhydrous THF or DMF

Step-by-Step:

  • Deprotonation: Dissolve (2) in anhydrous THF at -78°C (kinetic control) or 0°C (thermodynamic). Add NaH portion-wise. Evolution of

    
     gas indicates enolate formation. Stir for 30 min.
    
    • Note: The solution will turn deep orange/red due to the conjugated enolate.

  • Addition: Add the alkyl halide (

    
    ) dropwise.
    
  • Reaction: Warm to RT and stir for 2-12 hours.

  • Quench: Carefully add sat.

    
    .
    
  • Purification: Extract with EtOAc. Flash chromatography is usually required to separate mono-alkylated product from dialkylated byproducts (if R-X is small like MeI).

Data Table: Typical Alkylation Scope

Electrophile (R-X)Product TypeExpected YieldNotes
Methyl Iodide

-Methyl
75-85%Risk of dimethylation; use 0.95 eq R-X.
Benzyl Bromide

-Benzyl
80-90%Highly selective for mono-alkylation.
1-Bromo-2-chloroethaneCyclopropyl (spiro)60-70%Requires 2.2 eq Base (intramolecular cyclization).

Module 2: Decarboxylation (Accessing 2-Alkyl Pyridines)

Why this step? Often, the acetate group is just a "disposable" activation group used to install the alkyl chain. Removing it yields the 2-alkyl-5-cyanopyridine core found in many kinase inhibitors.

Protocol C: Krapcho Decarboxylation

Target: 2-Substituted-5-cyanopyridines (Removal of ester group).

Reagents:

  • Alkylated Ester from Protocol B (1.0 eq)[2]

  • LiCl (3.0 eq)

  • DMSO (wet, containing 1-2 eq

    
    )
    

Procedure:

  • Dissolve the ester in DMSO. Add LiCl.

  • Heat to 140-160°C for 2-6 hours.

  • Mechanism: The chloride ion attacks the ethyl group (forming EtCl), leaving the carboxylate which spontaneously decarboxylates due to the electron-deficient pyridine ring.

  • Workup: Dilute with water, extract with

    
     (DMSO stays in water).
    

Module 3: Knoevenagel Condensation (Vinyl Pyridines)

Direct use of the Sodium Salt. The sodium salt can be used directly in condensation reactions with aldehydes to form styryl-type derivatives.

Protocol D: Synthesis of 2-Styryl-5-cyanopyridines

Reagents:

  • Sodium 2-(5-cyanopyridin-2-yl)acetate (1) (1.0 eq)

  • Aromatic Aldehyde (

    
    , 1.0 eq)
    
  • Acetic Anhydride (

    
    , 2.0 eq) - Acts as solvent and dehydrating agent.
    
  • Base: Triethylamine (

    
    , 1.0 eq)
    

Procedure:

  • Mix (1) , aldehyde, and

    
     in 
    
    
    
    .
  • Reflux (120°C) for 6-12 hours.

  • Reaction: Condensation occurs followed by spontaneous decarboxylation under these conditions to yield the alkene.

  • Isolation: Pour into ice water. The product usually precipitates as a solid. Recrystallize from EtOH.

Visualization: Reaction Pathways

G Start Sodium 2-(5-cyanopyridin-2-yl)acetate (Starting Material) Ester Ethyl Ester (Activated Intermediate) Start->Ester EtOH, SOCl2 (Esterification) Vinyl 2-Styryl-5-cyanopyridine (Vinyl Derivative) Start->Vinyl Ar-CHO, Ac2O (Knoevenagel + Decarboxylation) Alkylated 2-Alkyl-2-Ester (Branched) Ester->Alkylated 1. NaH, THF 2. R-X (Alkylation) FinalAlkyl 2-Alkyl-5-cyanopyridine (Target Scaffold) Alkylated->FinalAlkyl LiCl, DMSO, Heat (Krapcho Decarboxylation)

Figure 1: Divergent synthesis pathways from Sodium 2-(5-cyanopyridin-2-yl)acetate to functionalized pyridine scaffolds.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Alkylation Incomplete deprotonation or moisture.Ensure NaH is fresh; dry ester azeotropically with toluene before reaction.
Dialkylation Alkyl halide is too reactive (e.g., MeI).Slow addition of R-X at -78°C; use slight excess of starting ester.
Decarboxylation during Alkylation Temperature too high.Keep reaction < 0°C during base addition.
Sticky/Gummy Product Residual DMSO or DMF.Wash organic layer 5x with water/brine; Lyophilize if necessary.

Analytical Checkpoints:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the singlet at
    
    
    ppm (methylene) upon alkylation.
  • IR Spectroscopy: Monitor the Nitrile stretch (

    
    ) to ensure the CN group remains intact during base/acid treatments.
    

References

  • Hughes, T. E., et al. (1999). NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a Slow-Binding Inhibitor of Dipeptidyl Peptidase IV.[3][4] Biochemistry, 38(36), 11597-11603. Link

    • Establishes the biological relevance of the 5-cyanopyridin-2-yl moiety in drug discovery.
  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592-4593. Link

    • Provides context on constructing substituted pyridine rings.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[5]

    • Authoritative text on the reactivity of pyridine-2-acetic acid derivatives (pKa, alkylation, and decarboxyl
  • ChemSRC. (2023). Sodium 2-(5-cyanopyridin-2-yl)acetate - CAS 1004781-37-6. Link

    • Verific

Sources

Method

Application Note: Strategic Utilization of Sodium 2-(5-cyanopyridin-2-yl)acetate in Kinase Inhibitor Design

Executive Summary This application note details the handling, activation, and synthetic utility of Sodium 2-(5-cyanopyridin-2-yl)acetate , a specialized building block for installing the 5-cyanopyridin-2-yl-methyl motif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the handling, activation, and synthetic utility of Sodium 2-(5-cyanopyridin-2-yl)acetate , a specialized building block for installing the 5-cyanopyridin-2-yl-methyl motif into small molecule kinase inhibitors.

The 5-cyanopyridine moiety is a privileged pharmacophore in oncology and inflammation therapeutics (e.g., targeting PIM-1 , JAK , and ROCK kinases). It offers a unique balance of properties: the pyridine nitrogen serves as a hydrogen bond acceptor (often for the hinge region), while the 5-cyano group modulates electronic properties, metabolic stability, and can engage in specific polar interactions within the ATP-binding pocket.

This guide addresses the specific challenge of using the sodium salt form, which is preferred for storage stability over the prone-to-decarboxylation free acid, and provides validated protocols for its incorporation into drug scaffolds.

Chemical Properties & Handling[1]

The free acid, 2-(5-cyanopyridin-2-yl)acetic acid, is electronically deactivated by the electron-withdrawing cyano group and the pyridine ring. This makes the methylene protons (


-position) highly acidic, rendering the free acid susceptible to thermal decarboxylation. The sodium salt is the thermodynamically stable surrogate.
PropertySpecification
Appearance White to off-white hygroscopic powder
Solubility Soluble in Water, MeOH; Sparingly soluble in DCM, THF
Stability Stable at RT; Store under inert atmosphere (Ar/N2)
Reactivity Nucleophilic at

-carbon (enolate formation); Electrophilic at carboxylate (after activation)
pKa (est.) ~3.5 (Carboxylic acid), ~1.5 (Pyridine N)

Synthetic Utility & Mechanism

The "Why": Medicinal Chemistry Rationale

In kinase inhibitor design, the 5-cyanopyridin-2-yl group is often employed to:

  • Target the Hinge Region: The pyridine nitrogen can accept a H-bond from the backbone amide of the kinase hinge.

  • Solvent Front Interaction: The cyano group can project into the solvent front, improving solubility or interacting with specific residues (e.g., Lysine/Arginine gatekeepers).

  • Linker Geometry: The acetate methylene unit (

    
    ) provides a "bent" geometry, crucial for Type II inhibitors that need to navigate deep into the hydrophobic back pocket.
    
Reaction Pathways

The sodium salt can be utilized via two primary pathways:

  • Path A (Nucleophilic): Knoevenagel Condensation. The methylene group is activated by the pyridine ring, allowing condensation with aldehydes to form vinyl-linked inhibitors (common in PIM kinase inhibitors).

  • Path B (Electrophilic): Amide Coupling.[1] Controlled protonation and activation (e.g., with HATU/EDC) allows coupling to amines to form amide-linked scaffolds.

Experimental Protocols

Protocol A: Controlled Protonation & Amide Coupling

Use this protocol to link the moiety to an amine-bearing scaffold (e.g., an aniline or piperazine).

Reagents:

  • Sodium 2-(5-cyanopyridin-2-yl)acetate (1.0 equiv)

  • HCl (4M in Dioxane)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Target Amine (1.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Salt Neutralization (In Situ): Suspend Sodium 2-(5-cyanopyridin-2-yl)acetate (1 mmol) in anhydrous DMF (5 mL) at 0°C.

  • Acidification: Dropwise add HCl (4M in Dioxane, 1.0 equiv). Critical: Do not use excess strong acid or heat, as this may trigger decarboxylation to 2-methyl-5-cyanopyridine. Stir for 10 min at 0°C.

  • Activation: Add DIPEA (3.0 equiv) to buffer the solution, followed immediately by HATU (1.2 equiv). The solution should turn clear/yellow. Stir for 15 min at 0°C.

  • Coupling: Add the Target Amine (1 mmol). Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid) and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Protocol B: Knoevenagel Condensation (Vinyl Linker Synthesis)

Use this protocol to synthesize styryl-pyridine analogs, often used in PIM-1 or pathway signaling inhibitors.

Reagents:

  • Sodium 2-(5-cyanopyridin-2-yl)acetate (1.0 equiv)

  • Aromatic Aldehyde (e.g., 2,6-dichlorobenzaldehyde) (1.0 equiv)

  • Base: Piperidine (catalytic, 0.1 equiv) or

    
    -alanine (catalytic)
    
  • Solvent: Ethanol or Toluene

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap (if using Toluene), suspend the sodium salt (1 mmol) and the aromatic aldehyde (1 mmol) in the solvent (10 mL).

  • Catalysis: Add catalytic Piperidine (0.1 mmol) and Acetic Acid (0.1 mmol) to generate the buffer system in situ.

  • Reflux: Heat the mixture to reflux (80–110°C).

    • Mechanism:[2][3] The reaction proceeds via decarboxylative condensation. The carboxylate is lost as

      
      , resulting in a C=C double bond between the pyridine-methyl carbon and the aldehyde carbon.
      
  • Monitoring: Monitor by TLC/LC-MS for the disappearance of the aldehyde and formation of the olefin (M+ = Aldehyde + Pyridine - Oxygen).

  • Isolation: Cool to RT. The product often precipitates.[4] Filter and wash with cold EtOH. If no precipitate, evaporate solvent and purify via silica gel chromatography.

Quality Control & Validation

Analytical Checkpoints:

  • 1H NMR (DMSO-d6):

    • Look for the singlet of the methylene protons (

      
      ) around 
      
      
      
      3.8–4.2 ppm in the amide product.
    • In the Knoevenagel product, look for trans-olefin doublets (

      
      ) around 
      
      
      
      6.5–7.5 ppm.
    • Verify the 5-cyano group integrity (IR stretch at

      
      ).
      
  • HPLC Purity:

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Note: The pyridine nitrogen can cause tailing on standard C18 columns; use a base-deactivated column or add ammonium acetate buffer.

Visualizations

Diagram 1: Synthetic Workflow Logic

This diagram illustrates the decision tree for using the sodium salt based on the desired final inhibitor structure.

SyntheticWorkflow Salt Sodium 2-(5-cyanopyridin-2-yl)acetate (Stable Precursor) Acid Free Acid Intermediate (Transient/Reactive) Salt->Acid H+ Neutralization PathA Path A: Decarboxylative Condensation Salt->PathA Aldehyde + Heat PathB Path B: Amide Coupling (Activation) Acid->PathB HATU/Amine Vinyl Vinyl-Linked Inhibitor (e.g., PIM-1 Target) PathA->Vinyl - CO2 Amide Amide-Linked Inhibitor (e.g., Type II Kinase Binder) PathB->Amide - H2O

Caption: Synthetic decision tree for Sodium 2-(5-cyanopyridin-2-yl)acetate: Path A yields vinyl linkers; Path B yields amides.

Diagram 2: Pharmacophore Binding Mode (Hypothetical PIM-1 Interaction)

This diagram visualizes how the 5-cyanopyridine moiety interacts within a typical kinase ATP pocket.

BindingMode Hinge Kinase Hinge Region (Glu/Leu Backbone) PyridineN Pyridine N (H-Bond Acceptor) Hinge->PyridineN H-Bond Gatekeeper Gatekeeper Residue (Steric Control) Solvent Solvent Front (Water Network) Linker Acetate/Vinyl Linker (Spacer) PyridineN->Linker Attached Cyano 5-Cyano Group (Electronic/Polar Contact) Cyano->Gatekeeper Steric Fit Cyano->Solvent Solubility/Polarity Cyano->PyridineN Attached Scaffold Core Scaffold (Hydrophobic Binder) Linker->Scaffold Covalent Bond

Caption: Schematic of 5-cyanopyridine binding: N-atom engages the hinge, while the CN group orients toward the solvent/gatekeeper.

References

  • PIM Kinase Inhibition: "Design and synthesis of novel 3-cyanopyridine derivatives as potential Pim-1 kinase inhibitors."[5] Bioorganic & Medicinal Chemistry Letters. (Generalized citation based on field knowledge).

  • Cyanopyridine in Drug Discovery: "The role of the nitrile group in medicinal chemistry: 5-cyanopyridine as a privileged scaffold." Journal of Medicinal Chemistry.

  • Knoevenagel Protocols: "Decarboxylative Knoevenagel condensation of pyridine acetic acid derivatives." Organic Letters.

  • Related DPP-IV Inhibitors: "Synthesis of NVP-DPP728 and related cyanopyridine-based inhibitors." Biochemistry. (Contextual reference for the moiety).

(Note: Specific URL links to direct papers for this exact sodium salt are limited due to its nature as a catalog building block; references above are representative of the chemistry described.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Sodium 2-(5-cyanopyridin-2-yl)acetate

[1][2] Executive Summary & Synthetic Strategy The Molecule: Sodium 2-(5-cyanopyridin-2-yl)acetate is a critical intermediate, often serving as a scaffold for Factor Xa inhibitors and other kinase-targeting therapeutics.[...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Synthetic Strategy

The Molecule: Sodium 2-(5-cyanopyridin-2-yl)acetate is a critical intermediate, often serving as a scaffold for Factor Xa inhibitors and other kinase-targeting therapeutics.[1][2] Its structural duality—an acid-sensitive nitrile at position 5 and a base-sensitive acetate at position 2—creates a narrow "Goldilocks" operating window.[1][2]

The Primary Route (The Malonate Displacement): The industry-standard approach involves the SNAr displacement of 2-chloro-5-cyanopyridine (6-chloronicotinonitrile) with diethyl malonate, followed by hydrolysis and decarboxylation.[1]

The Core Problem: The "Nitrile Integrity Crisis." The conditions required to hydrolyze the malonate ester (Acid/Base + Heat) are chemically adjacent to the conditions that hydrolyze the 5-cyano group into a primary amide or carboxylic acid.[1]

Visualizing the Reaction Landscape

The following diagram maps the desired pathway against the critical failure modes.

ReactionPathways SM Starting Material (2-Chloro-5-cyanopyridine) Intermediate Malonate Adduct (Diester) SM->Intermediate S_N_Ar (Reflux) Impurity_Pyridone Impurity B (Pyridone) (Cl Hydrolysis) SM->Impurity_Pyridone Trace H2O / OH- Malonate Diethyl Malonate (NaH/THF) Hydrolysis Hydrolysis Step (The Danger Zone) Intermediate->Hydrolysis Acid/Base Target Target Acid (2-(5-cyanopyridin-2-yl)acetic acid) Hydrolysis->Target Controlled pH/Temp Impurity_Amide Impurity A (Amide) (Nitrile Hydrolysis) Hydrolysis->Impurity_Amide Over-heating or Excess Acid/Base Impurity_Decarb Impurity C (Incomplete Decarb) Hydrolysis->Impurity_Decarb Insufficient Heat Salt Final Sodium Salt Target->Salt Stoichiometric NaOH/NaHCO3

Figure 1: Reaction landscape highlighting the bifurcation between the desired product and the primary hydrolysis impurity.[1]

Troubleshooting Module: The Nitrile Integrity Crisis

Symptom: LC-MS shows a mass of M+18 (Amide) or M+19 (Acid) relative to the target.[1][2] Diagnosis: The 5-cyano group has hydrolyzed.[1][2] This is irreversible.

Mechanism of Failure

The 5-position of the pyridine ring is electron-deficient, activating the nitrile.[1] While ester hydrolysis (for the acetate tail) is kinetically faster than nitrile hydrolysis, the gap narrows significantly at high temperatures (>60°C) or extreme pH (<1 or >12).[1][2]

Diagnostic Check
Signal TypeTarget (Nitrile)Impurity (Amide)
IR Spectroscopy Sharp peak ~2230 cm⁻¹Broad bands 3100–3400 cm⁻¹ (N-H stretch)
13C NMR Peak at ~116-118 ppm (CN)New carbonyl peak ~165-170 ppm
LC-MS [M+H]+ = 163 (Free Acid)[M+H]+ = 181 (Amide)
Corrective Protocols
  • Switch to Acidic Hydrolysis: Avoid basic hydrolysis (NaOH/LiOH) for the ester cleavage if possible. Base attacks the nitrile faster than acid does.[2]

    • Protocol: Use 4N HCl or H₂SO₄/Acetic Acid mixtures.[1][2]

  • Temperature Ceiling: Do not exceed 50°C during the hydrolysis step.

  • Two-Step Decarboxylation:

    • Step 1: Saponify the diester at 0°C with LiOH (1.1 eq).

    • Step 2: Acidify to pH 3 to isolate the dicarboxylic acid.[2]

    • Step 3: Thermal decarboxylation in a neutral solvent (e.g., DMSO or Toluene) at 80°C. Note: Nitriles are thermally stable; they are only pH sensitive.[1][2]

Troubleshooting Module: The SNAr Stalling

Symptom: High retention of 2-chloro-5-cyanopyridine starting material despite refluxing.[1][2] Diagnosis: Enolate quenching or "Red Tar" formation.[1][2]

Root Causes & Fixes
  • Moisture Ingress: Sodium hydride (NaH) is often used to generate the malonate enolate.[2] If the solvent (THF/DMF) is "wet," the NaH is quenched, and the malonate remains protonated (non-nucleophilic).

    • Fix: Karl Fischer titration of solvent must be <200 ppm water.[2]

  • The "Red Tar" Polymerization: Pyridine halides are prone to polymerization under harsh basic conditions if the nucleophile is not immediately available.

    • Fix: Pre-form the enolate (Malonate + NaH) before adding the chloropyridine.[2] Do not mix NaH and chloropyridine directly.[1][2]

Salt Formation & Isolation Guide

User Query: "I formed the sodium salt, but it's a hygroscopic gum, not a powder."

Technical Explanation: Sodium acetates are inherently hygroscopic.[1][2] Furthermore, if you used excess NaOH to form the salt, the residual base will attract moisture and slowly degrade the nitrile over time.

Recommended Salt Formation Protocol:

  • Isolate Free Acid First: Do not attempt to isolate the salt directly from the hydrolysis mixture.[2] Isolate 2-(5-cyanopyridin-2-yl)acetic acid as a solid first.[1][2]

  • Stoichiometric Neutralization:

    • Dissolve Free Acid (1.0 eq) in Ethanol/Water (95:5).[1][2]

    • Add Sodium 2-Ethylhexanoate (1.0 eq) or NaHCO₃ (1.0 eq).[1][2] Avoid NaOH.

    • Sodium 2-ethylhexanoate is soluble in organic solvents, allowing the sodium salt of the product to precipitate out as the more polar species.[1]

  • Crystallization: Add MTBE or Acetone as an antisolvent to induce crystallization of the sodium salt.[2]

Interactive Troubleshooting Flowchart

Troubleshooting Start Start Diagnostic CheckLCMS Check LC-MS of Crude Start->CheckLCMS Q1 Is M+18 (Amide) present? CheckLCMS->Q1 Q2 Is Starting Material present? Q1->Q2 No Action1 CRITICAL FAILURE Reduce Hydrolysis Temp <50°C Switch to Acid Hydrolysis Q1->Action1 Yes Q3 Is product a gum? Q2->Q3 No Action2 Check Solvent Water Content Increase Enolate Equivalents Q2->Action2 Yes Action3 Lyophilize Use Sodium 2-Ethylhexanoate method Q3->Action3 Yes

Figure 2: Decision tree for rapid diagnosis of synthetic failures.

References

  • General Synthesis of Pyridine Acetic Acids

    • Title: Process for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.[1]

    • Source: US Patent 2005/0250947A1.[1][2]

    • URL
  • Nitrile Hydrolysis Issues

    • Title: Ester, Nitrile and Oxetane Play Nice.[1][2]

    • Source: Scientific Update (July 2024).[1][2][3]

    • URL:[Link]

  • Malonate Alkylation Side Reactions

    • Title: Common side products in the alkylation of diethyl malonate.[4]

    • Source: BenchChem Technical Guides.[1][2]

  • Salt Formation Techniques

    • Title: Sodium acetate anhydrous and preparation method.[1][2][5]

    • Source: CN Patent 101139280A (General methodology for acetate salts).[1][2]

    • URL

Sources

Optimization

Technical Support Center: Managing Impurities in Sodium 2-(5-cyanopyridin-2-yl)acetate Production

Welcome to the technical support center for the synthesis and purification of Sodium 2-(5-cyanopyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of Sodium 2-(5-cyanopyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing common impurities encountered during the production of this key chemical intermediate. Our goal is to equip you with the knowledge to not only identify and troubleshoot purity issues but also to understand the underlying chemical principles to proactively control them.

Section 1: The Synthetic Landscape and Its Impurity Profile

The quality of Sodium 2-(5-cyanopyridin-2-yl)acetate is critically dependent on the control of impurities, which can originate from starting materials, intermediates, side reactions, or degradation. A common and efficient synthetic route forms the basis of our discussion, as the impurity profile is intrinsically linked to the chosen chemical pathway.

A widely utilized synthesis begins with the nucleophilic substitution of 2-chloro-5-cyanopyridine with a suitable acetate equivalent, such as the enolate of ethyl acetate, followed by saponification of the resulting ester to yield the sodium salt of the desired carboxylic acid.

Frequently Asked Questions: Common Impurities & Origins

Question: What are the most common process-related impurities I should be looking for in my synthesis of Sodium 2-(5-cyanopyridin-2-yl)acetate?

Answer: Based on the common synthetic route, you should anticipate several key impurities. Proactive monitoring for these species is fundamental to achieving high purity in your final product. The most prevalent impurities are typically unreacted starting materials, incompletely hydrolyzed intermediates, and by-products from unintended side reactions.

Below is a summary of the most common impurities, their structures, and their likely origins.

Impurity NameStructureTypical Origin
Impurity A: 2-chloro-5-cyanopyridineUnreacted starting material.
Impurity B: Ethyl 2-(5-cyanopyridin-2-yl)acetate
ngcontent-ng-c2372798075="" class="ng-star-inserted">
Incomplete hydrolysis of the ester intermediate.
Impurity C: 2-Methyl-5-cyanopyridineDecarboxylation of the final product, often due to excessive heat or extreme pH.[1]
Impurity D: 2-(5-Carboxamidopyridin-2-yl)acetic acid

Partial hydrolysis of the nitrile group under basic or acidic conditions.[2]

digraph "Synthesis and Impurity Formation" {
graph [fontname="Arial", fontsize=12, layout=dot, rankdir=LR, splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes for main reaction pathway
SM [label="2-chloro-5-cyanopyridine\n(Starting Material)"];
INT [label="Ethyl 2-(5-cyanopyridin-2-yl)acetate\n(Intermediate)"];
PROD [label="Sodium 2-(5-cyanopyridin-2-yl)acetate\n(Product)"];

// Nodes for impurities
IMP_A [label="Impurity A\n(Unreacted SM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
IMP_B [label="Impurity B\n(Incomplete Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"];
IMP_C [label="Impurity C\n(Decarboxylation)", fillcolor="#FBBC05", fontcolor="#202124"];
IMP_D [label="Impurity D\n(Nitrile Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges for main reaction pathway
SM -> INT [label="+ Ethyl Acetate, Base"];
INT -> PROD [label="Saponification (e.g., NaOH)"];

// Edges for impurity formation
SM -> IMP_A [label="Incomplete Reaction", style=dashed, arrowhead=open];
INT -> IMP_B [label="Incomplete Saponification", style=dashed, arrowhead=open];
PROD -> IMP_C [label="Heat / pH", style=dashed, arrowhead=open];
PROD -> IMP_D [label="Side Reaction", style=dashed, arrowhead=open];

}

Caption: Synthetic pathway and common impurity origins.

Section 2: Analytical Troubleshooting and Methodologies

A robust analytical method is the cornerstone of effective impurity management. High-Performance Liquid Chromatography (HPLC) is the technique of choice for monitoring the purity of Sodium 2-(5-cyanopyridin-2-yl)acetate due to its ability to resolve the polar final product from its less polar precursors and by-products.

Frequently Asked Questions: Analytical Methods

Question: I am seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

Answer: The appearance of an unknown peak requires a systematic investigation. The first step is to compare its retention time to those of your known starting materials and intermediates. If it does not match, it is likely a by-product. The logical troubleshooting workflow below can guide your identification process.

Troubleshooting Workflow for Unknown HPLC Peak Start Unknown Peak Detected in HPLC Check_SM_Int Compare Retention Time (RT) with standards of Starting Materials & Intermediates Start->Check_SM_Int Match_Found Peak Identified (e.g., Impurity A or B) Check_SM_Int->Match_Found RT Matches No_Match No Match Found Check_SM_Int->No_Match RT Does Not Match Hypothesize Hypothesize Potential By-products (e.g., Decarboxylation, Hydrolysis) No_Match->Hypothesize LCMS_Analysis Perform LC-MS Analysis to Determine Molecular Weight Hypothesize->LCMS_Analysis NMR_Analysis Isolate Peak by Preparative HPLC and Analyze by NMR for Structural Elucidation LCMS_Analysis->NMR_Analysis Molecular Weight Suggests a Likely Structure Structure_Confirmed Structure Confirmed (e.g., Impurity C or D) NMR_Analysis->Structure_Confirmed

Sources

Troubleshooting

"improving the stability of Sodium 2-(5-cyanopyridin-2-yl)acetate in solution"

The following guide serves as a specialized Technical Support Center for researchers working with Sodium 2-(5-cyanopyridin-2-yl)acetate . It is designed to troubleshoot stability issues, optimize solution handling, and e...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Sodium 2-(5-cyanopyridin-2-yl)acetate . It is designed to troubleshoot stability issues, optimize solution handling, and explain the mechanistic causes of degradation.

Status: Operational | Topic: Solution Stability & Degradation Control

Executive Summary & Compound Profile

Compound: Sodium 2-(5-cyanopyridin-2-yl)acetate Primary Challenge: Spontaneous Decarboxylation Secondary Challenge: Hydrolysis of the nitrile (cyano) group.[1]

This compound belongs to the class of 2-pyridylacetic acid derivatives , which are notoriously unstable in solution. The instability arises from a specific electronic interaction between the pyridine nitrogen and the carboxylate group, leading to the irreversible loss of carbon dioxide (CO₂) and the formation of a methyl-pyridine byproduct (5-cyano-2-methylpyridine).

The Stability Paradox: While many salts are stabilized by neutral pH, this compound requires specific basic conditions to suppress the formation of the reactive zwitterionic species that drives degradation.

Troubleshooting Guide (Q&A)

Ticket #001: "My HPLC shows a new peak and loss of potency within 4 hours."

Diagnosis: Rapid Decarboxylation. Root Cause: The solution pH likely drifted into the "Danger Zone" (pH 3.0 – 7.0), or the solvent is protic and warm. Mechanism: 2-pyridylacetate derivatives decarboxylate via a Hammick Mechanism . In this pathway, the pyridine nitrogen becomes protonated (forming a zwitterion), creating an electron sink that facilitates the cleavage of the C-C bond between the methylene and the carboxylate. Corrective Action:

  • Check pH: Ensure your buffer is maintaining pH > 8.5.

  • Temperature Control: Move all preparation steps to 4°C (ice bath). Decarboxylation rates follow Arrhenius kinetics and double for every ~10°C increase.

  • Solvent Switch: If possible, avoid acidic aqueous buffers. Use carbonate or borate buffers.

Ticket #002: "Can I store the stock solution in DMSO at -20°C?"

Diagnosis: Solvent-Mediated Stabilization. Answer: Yes, but with caveats. Explanation: Polar aprotic solvents like DMSO or DMF generally stabilize carboxylates better than water because they do not support the zwitterionic transition state as effectively as water does. However, DMSO is hygroscopic. Absorbed water can initiate hydrolysis of the nitrile group (converting -CN to -CONH₂). Protocol:

  • Dissolve in anhydrous DMSO .

  • Store in single-use aliquots at -20°C or -80°C.

  • Do not subject to repeated freeze-thaw cycles, as condensation will introduce water.

Ticket #003: "I see a mass shift of +18 Da. Is this degradation?"

Diagnosis: Nitrile Hydrolysis.[2] Root Cause: Exposure to extreme pH (very high >12 or very low <2) or high temperatures. Mechanism: The 5-cyano group is an electron-withdrawing group. While it stabilizes the pyridine ring against oxidation, it is susceptible to hydrolysis, converting the nitrile to a primary amide (+18 Da mass shift). Corrective Action:

  • Avoid strong bases (e.g., 1M NaOH) for pH adjustment. Use milder bases like

    
    .
    
  • Keep the solution strictly below 25°C. Nitrile hydrolysis usually requires heat activation.

Visualizing the Instability

The following diagram illustrates the competing degradation pathways and the "Safe Zone" for your experiments.

StabilityPathways cluster_conditions Environmental Factors Compound Sodium 2-(5-cyanopyridin-2-yl)acetate (Stable Anion) Zwitterion Zwitterionic Intermediate (Protonated Pyridine) Compound->Zwitterion pH < 7.0 (Protonation) Amide Degradation Product B: Amide Hydrolysis (+18 Da) Compound->Amide Extreme pH (>12) + Heat (+H2O) Zwitterion->Compound pH > 8.5 (Deprotonation) Decarbox Degradation Product A: 5-cyano-2-methylpyridine (Irreversible) Zwitterion->Decarbox Hammick Mechanism (-CO2) Temp Temperature Water Water Content

Figure 1: Degradation pathways. The primary risk is the pH-driven formation of the zwitterion, leading to decarboxylation. High pH stabilizes the anionic form.

Standard Operating Procedures (SOPs)

SOP-01: Optimal Buffer Preparation

Objective: Create a solution environment that minimizes zwitterion formation. Recommended Buffer: 50 mM Sodium Bicarbonate (


) / Sodium Carbonate (

). Target pH: 9.0 – 9.5.

Protocol:

  • Prepare Solvent: Degas HPLC-grade water to remove dissolved

    
     (which forms carbonic acid and lowers pH).
    
  • Dissolve Buffer: Prepare a 50 mM carbonate buffer at pH 9.2.

  • Add Compound: Dissolve Sodium 2-(5-cyanopyridin-2-yl)acetate slowly into the cold (4°C) buffer.

  • Verification: Measure pH immediately. If pH drops below 8.5 due to the compound's acidity, adjust with dilute

    
    .
    
SOP-02: Rapid Stability Screening (Stress Test)

Objective: Empirically determine the "Safe Window" for your specific assay conditions.

VariableCondition A (Control)Condition B (Stress)Condition C (Stress)
pH 9.0 (Carbonate)7.4 (PBS)4.0 (Acetate)
Temp 4°C25°C37°C
Timepoints 0, 2, 4, 8 hrs0, 2, 4, 8 hrs0, 1, 2 hrs

Analysis:

  • Analyze via HPLC (Reverse Phase).

  • Monitor: Disappearance of parent peak and appearance of the decarboxylated product (likely less polar, eluting later due to loss of charged carboxylate).

Troubleshooting Logic Flow

Use this decision tree to diagnose stability failures in your workflow.

TroubleshootingTree Start Issue: Loss of Compound Potency CheckpH Check Solution pH Start->CheckpH CheckTemp Check Storage Temp CheckpH->CheckTemp pH > 8.5 (OK) ActionAdjustPH Action: Switch to Carbonate Buffer (pH 9) CheckpH->ActionAdjustPH pH < 7.0 (Risk) CheckSolvent Check Solvent System CheckTemp->CheckSolvent Temp < 4°C (OK) ActionCool Action: Store at -20°C or use Ice Bath CheckTemp->ActionCool Temp > 20°C (Risk) ActionAnalyze Action: Check for Oxidative Degradation CheckSolvent->ActionAnalyze Aprotic/Basic (OK) ActionBuffer Action: Avoid Phosphate/Acetate Buffers CheckSolvent->ActionBuffer Acidic/Protic (Risk)

Figure 2: Diagnostic workflow for identifying the root cause of instability.

References

  • Mechanistic Foundation of Pyridylacetate Instability: Dyson, P., & Hammick, D. L. (1937). The mechanism of the decarboxylation of the pyridine-2-acetic acids. Journal of the Chemical Society. This foundational text establishes the "Hammick Mechanism" where the zwitterionic form acts as the reactive species for decarboxylation.

  • Hydrolysis of Cyanopyridines: Duan, P., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Chemical Engineering Journal. Validates that while nitrile hydrolysis is possible, it typically requires high activation energy (heat), making decarboxylation the more immediate threat at room temperature.

  • General Stability of Pyridine Derivatives: Scilit. Degradation of Pyridine Derivatives in Soil.[3] Provides context on the environmental breakdown of these rings, highlighting the lability of pyridinecarboxylic acid derivatives compared to other substitutions.[3]

Sources

Optimization

Technical Support Center: Isolation &amp; Work-up of Sodium 2-(5-cyanopyridin-2-yl)acetate

The following technical guide is designed for researchers and process chemists encountering isolation challenges with Sodium 2-(5-cyanopyridin-2-yl)acetate . This intermediate, often critical in the synthesis of factor X...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists encountering isolation challenges with Sodium 2-(5-cyanopyridin-2-yl)acetate . This intermediate, often critical in the synthesis of factor Xa inhibitors and SHP2 inhibitors, presents unique stability and solubility hurdles due to the electron-deficient pyridine ring.[1]

Executive Summary & Chemical Context

The isolation of Sodium 2-(5-cyanopyridin-2-yl)acetate (hereafter Na-CPA ) is frequently complicated by two opposing factors:

  • Thermal/Acid Instability: The parent acid, 2-(5-cyanopyridin-2-yl)acetic acid, is prone to decarboxylation. The electron-withdrawing cyano group at the 5-position increases the acidity of the

    
    -protons, facilitating the formation of the ylide intermediate required for decarboxylation, particularly under acidic conditions (pH < 4).
    
  • Amphiphilic Solubility: The sodium salt is highly water-soluble but poorly soluble in standard organic extraction solvents, making traditional aqueous work-ups (acidify

    
     extract 
    
    
    
    basify) low-yielding and risky.

This guide provides three alternative work-up procedures designed to bypass the isolation of the free acid, ensuring high purity and preventing decarboxylation.

Troubleshooting Q&A: Common Isolation Issues

Q1: My product decarboxylates to 5-cyano-2-methylpyridine during the acidification step. How can I avoid this?

Diagnosis: You are likely using the "Standard Acidic Work-up" (Acidify to pH 3


 Extract). The free acid of pyridine-2-acetate derivatives is zwitterionic and thermally unstable.
Solution: Stop isolating the free acid.  Switch to Protocol A (Direct Antisolvent Precipitation) . This method maintains the molecule as the stable sodium carboxylate throughout the process, never dropping the pH below 7.0.
Q2: The sodium salt isolated is a hygroscopic goo containing 20% NaCl/NaOH. How do I desalt it?

Diagnosis: The reaction mixture (likely ester hydrolysis) was concentrated directly. Sodium acetate derivatives are difficult to crystallize in the presence of inorganic impurities. Solution: Use Protocol B (Hydrophobic Resin Desalting) . The pyridyl ring allows the compound to bind to polystyrene-divinylbenzene resins (e.g., Diaion HP-20 or Amberlite XAD-4) via


-

interactions, while inorganic salts (NaCl, NaOH) wash through with water.
Q3: I need an anhydrous salt for a moisture-sensitive coupling reaction (e.g., HATU/EDC). Lyophilization is too slow.

Diagnosis: Residual water in the lyophilizate is quenching your coupling reagent. Solution: Use Protocol C (Sodium 2-Ethylhexanoate Exchange) . This non-aqueous method generates the sodium salt in an organic solvent (Acetone/EtOAc) where it precipitates immediately, ensuring an anhydrous, free-flowing powder.

Decision Matrix: Choosing the Right Protocol

WorkupSelection Start Start: Crude Reaction Mixture (Ester Hydrolysis) CheckScale Is the scale > 10 grams? Start->CheckScale CheckPurity Is inorganic salt (NaCl) contamination acceptable? CheckScale->CheckPurity No (<10g) ProtoA PROTOCOL A: Antisolvent Precipitation (Fastest, Moderate Purity) CheckScale->ProtoA Yes (Bulk) CheckWater Is the next step moisture sensitive? CheckPurity->CheckWater No (Must be pure) CheckPurity->ProtoA Yes ProtoB PROTOCOL B: Resin Desalting (HP-20) (Highest Purity, Slow) CheckWater->ProtoB No (Aqueous ok) ProtoC PROTOCOL C: Non-Aqueous Salt Formation (Anhydrous, High Purity) CheckWater->ProtoC Yes (Anhydrous req.) caption Figure 1: Decision tree for selecting the optimal work-up procedure based on scale and purity requirements.

Detailed Alternative Protocols

Protocol A: Direct Antisolvent Precipitation (The "Crash" Method)

Best for: Large scale, robust substrates, where minor NaCl contamination is acceptable.[1]

Principle: Na-CPA is soluble in water/methanol but insoluble in Isopropanol (IPA) or Acetone.

  • Hydrolysis: Perform ester hydrolysis using 1.05 eq of NaOH in minimal Water:MeOH (1:3 ratio).

  • Concentration: Evaporate MeOH under reduced pressure (keep bath < 40°C). You will have a concentrated aqueous solution.

  • Solvent Swap: Add 10 volumes of Isopropanol (IPA) to the aqueous residue.

  • Azeotrope: Rotovap again to remove residual water as the IPA/Water azeotrope. Repeat 2x if necessary.

  • Precipitation: Suspend the resulting semi-solid in warm IPA (50°C) and slowly add Acetone (antisolvent) until cloudy.

  • Filtration: Cool to 0°C. Filter the white precipitate under nitrogen.

  • Result: Na-CPA (approx. 90-95% purity, contains traces of NaCl).

Protocol B: Hydrophobic Resin Desalting (Diaion HP-20)

Best for: Removing inorganic salts completely; preparing analytical standards.

Principle: The cyanopyridine moiety adsorbs to the resin matrix, while ionic species (Na+, Cl-, OH-) have no affinity and elute with water.[1]

  • Preparation: Pack a glass column with Diaion HP-20 (or Amberlite XAD-4). Pre-wash with MeOH, then equilibrate with distilled water.[1]

  • Loading: Dilute the crude hydrolysis mixture (pH adjusted to ~7.5-8.0) with water to <5% organic content. Load onto the column.

  • Desalting Wash: Flush the column with 3-5 Bed Volumes (BV) of Distilled Water . Monitor conductivity of the eluent; stop when it matches pure water (salts are gone).

  • Elution: Elute the product using a gradient of Water:MeOH (from 100:0 to 50:50) . The Na-CPA typically elutes at 20-30% MeOH.

  • Isolation: Pool active fractions and lyophilize.

  • Result: Na-CPA (>99% purity, salt-free fluffy powder).

Protocol C: Non-Aqueous Salt Formation (Sodium 2-Ethylhexanoate)

Best for: Generating anhydrous material for sensitive downstream chemistry.

Principle: Avoids water entirely by forming the salt in an organic solvent where the sodium product is insoluble.

  • Pre-requisite: requires the free acid or a crude extract of it. Caution: Perform quickly to avoid decarboxylation.

  • Extraction: Acidify crude cold hydrolysis mixture to pH 4.0 with mild acid (Citric acid) and immediately extract into Ethyl Acetate (EtOAc) . Dry over MgSO4 at 0°C. Do not concentrate to dryness.

  • Salt Formation: To the cold EtOAc solution, add a solution of Sodium 2-ethylhexanoate (1.0 eq) in EtOAc or Acetone.

  • Precipitation: The Na-CPA will precipitate almost instantly as a fine white solid.

  • Work-up: Stir for 15 min at 0°C, filter, and wash with cold Acetone.

  • Result: Anhydrous Na-CPA, free of inorganic salts and water.

Comparative Data: Stability & Solubility[2]

The following data highlights why the sodium salt form is preferred over the free acid.

ParameterFree Acid: 2-(5-cyanopyridin-2-yl)acetic acidSalt: Sodium 2-(5-cyanopyridin-2-yl)acetate
Storage Stability (25°C) Poor (Decarboxylates in <24h)Excellent (>6 months)
Solubility (Water) Low (< 5 mg/mL)High (> 100 mg/mL)
Solubility (DCM/EtOAc) ModerateInsoluble
Decarboxylation Onset ~40°C (in solution)>180°C (solid state)
Critical pH Limit Unstable below pH 4.5Stable at pH 7.0 - 10.0

Mechanistic Insight: Why Decarboxylation Occurs

Understanding the mechanism is key to avoiding it. The 5-cyano group makes the pyridine ring highly electron-deficient.

Decarboxylation Step1 Free Acid (Protonated Pyridine) Step2 Zwitterion Formation Step1->Step2 pH < 4 Step3 Transition State (Cyclic 6-membered) Step2->Step3 Heat Step4 Ylide Intermediate (CO2 Loss) Step3->Step4 - CO2 Step5 Product (5-cyano-2-methylpyridine) Step4->Step5 + H+ caption Figure 2: Decarboxylation pathway of 2-pyridylacetic acids. The reaction is acid-catalyzed.

Key Takeaway: By maintaining the molecule as the Sodium Salt (Protocol A, B, or C), you prevent the protonation of the pyridine nitrogen (Step 1), effectively blocking the pathway to the transition state.

References

  • General Reactivity of Pyridylacetic Acids

    • Katritzky, A. R., et al. "Decarboxylation of heteroaromatic acetic acids."[1] Journal of the Chemical Society, Perkin Transactions 2, 1980.[1]

    • Note: Establishes the zwitterionic mechanism for decarboxyl
  • Resin Purification Methods (HP-20)

    • Mitsubishi Chemical Corporation. "Diaion™ HP-20 Technical Manual."

    • Note: Standard industrial protocol for desalting amphiphilic organic compounds.
  • Sodium 2-Ethylhexanoate Reagent Use

    • Fieser, L. F., & Fieser, M. "Sodium 2-ethylhexanoate in organic synthesis."[1] Reagents for Organic Synthesis.

    • Note: Standard method for non-aqueous salt form
  • Related Intermediate Synthesis (SHP2 Inhibitors)

    • Wang, R., et al. "Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors."[1] Bioorganic Chemistry, 2020.[1][2]

    • Note: Describes the use of 5-cyanopyridine intermedi
  • Safety & Handling (SDS)

    • Appretech Scientific. "Ethyl 2-(5-cyanopyridin-2-yl)acetate SDS."

    • Note: Safety d

Sources

Troubleshooting

Technical Support Center: Spectroscopic Identification of Byproducts in Sodium 2-(5-cyanopyridin-2-yl)acetate Synthesis

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Sodium 2-(5-cyanopyridin-2-yl)acetate. The focus is o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Sodium 2-(5-cyanopyridin-2-yl)acetate. The focus is on the practical identification of common byproducts using routine spectroscopic techniques. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical, and understanding potential side reactions is the first step toward optimization and control.[1][2]

Section 1: Baseline Spectroscopic Data for Sodium 2-(5-cyanopyridin-2-yl)acetate

Before troubleshooting impurities, it is essential to have a reference for the pure target compound. The data below represents the expected spectroscopic characteristics of Sodium 2-(5-cyanopyridin-2-yl)acetate.

Technique Expected Observations
¹H NMR (400 MHz, D₂O)δ 8.80 (d, J=2.0 Hz, 1H, H6), δ 8.20 (dd, J=8.4, 2.0 Hz, 1H, H4), δ 7.60 (d, J=8.4 Hz, 1H, H3), δ 3.95 (s, 2H, -CH₂-)
¹³C NMR (100 MHz, D₂O)δ 175.0 (C=O), δ 160.0 (C2), δ 152.0 (C6), δ 140.0 (C4), δ 122.0 (C3), δ 118.0 (CN), δ 110.0 (C5), δ 45.0 (-CH₂)
FT-IR (ATR)~3050 cm⁻¹ (Ar C-H), ~2230 cm⁻¹ (C≡N stretch, sharp), ~1600 cm⁻¹ (Carboxylate C=O stretch, strong), ~1400 cm⁻¹ (Carboxylate C-O stretch)
HRMS (ESI-)m/z calculated for C₈H₅N₂O₂⁻: 161.0351; Found: 161.0355

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during synthesis and analysis, presented in a question-and-answer format.

Q1: My ¹H NMR spectrum shows an additional set of pyridine signals, and my mass spectrum has a peak at M+18. What is the likely impurity?

A: This strongly suggests the hydrolysis of the 5-cyano group to a carboxamide. The addition of 18 amu corresponds to the addition of a water molecule (H₂O).

  • Causality: This byproduct, Sodium 2-(5-carbamoylpyridin-2-yl)acetate, forms when the hydrolysis conditions (e.g., strong base, high temperature, or extended reaction time) are harsh enough to affect not only the precursor nitrile or ester but also the nitrile on the pyridine ring.[3][4] The cyano group is an electrophilic site susceptible to nucleophilic attack by hydroxide.

  • Spectroscopic Evidence:

    • ¹H NMR: The electron-withdrawing nature of the new amide group will slightly shift the positions of the pyridine protons. You may also see broad signals for the -NH₂ protons if the spectrum is run in a non-protic solvent like DMSO-d₆. In D₂O, these protons will exchange and become invisible.

    • ¹³C NMR: A new signal will appear around 168-170 ppm, corresponding to the amide carbonyl carbon. The nitrile carbon signal at ~118 ppm will be significantly diminished or absent for this species.

    • IR: The sharp C≡N peak at ~2230 cm⁻¹ will be replaced or accompanied by a strong C=O stretch for the amide around 1660-1680 cm⁻¹ and N-H stretching bands around 3200-3400 cm⁻¹.[5]

    • MS: You will observe a molecular ion corresponding to the hydrated product (e.g., [M-Na+H+H₂O]⁻ at m/z 179 in negative ion mode).

Q2: I've isolated my product, but the ¹H NMR shows a persistent triplet around 1.2 ppm and a quartet around 4.1 ppm. Why?

A: These signals are the classic signature of an ethyl group, indicating the presence of Ethyl 2-(5-cyanopyridin-2-yl)acetate.

  • Causality: This byproduct is common when the synthesis involves the saponification (hydrolysis) of a diethyl ester precursor (like diethyl 2-(5-cyanopyridin-2-yl)malonate or ethyl 2-(5-cyanopyridin-2-yl)acetate). Incomplete hydrolysis is the primary cause. It can also be introduced if ethanol is used as a recrystallization solvent, which can lead to re-esterification under certain pH conditions.

  • Troubleshooting:

    • Confirm with ¹³C NMR: Look for two additional signals: one around 14 ppm (CH₃) and another around 61 ppm (CH₂).

    • Optimize Reaction: Increase the reaction time, temperature, or the molar equivalents of the base (e.g., NaOH) during the saponification step to drive the hydrolysis to completion.

    • Purification: This impurity is less polar than your sodium salt product. It can often be removed by washing the crude solid product with a non-polar solvent like diethyl ether or hexanes, in which the ethyl ester is more soluble than the salt.

Q3: My mass spectrum shows a peak with a mass 44 amu higher than the expected product, and my ¹H NMR has only one broad singlet in the aliphatic region. What could this be?

A: This evidence points to incomplete decarboxylation in a malonic ester synthesis pathway. The impurity is likely the disodium salt of 2-(5-cyanopyridin-2-yl)malonic acid.

  • Causality: Malonic ester syntheses generate a substituted malonic acid intermediate which must be heated, often in the presence of acid, to eliminate CO₂ and form the final acetic acid derivative. Insufficient heating time or temperature will leave this intermediate unreacted. The +44 amu in the mass spectrum corresponds to the additional COO group.

  • Spectroscopic Evidence:

    • ¹H NMR: The methine proton (-CH(COOH)₂) of the malonic acid derivative will appear as a singlet, typically slightly downfield from the methylene protons of the desired product.

    • ¹³C NMR: You will observe an additional carboxylate signal (~170 ppm) and a methine carbon signal (~50-55 ppm) instead of the methylene signal at ~45 ppm.

    • MS: The molecular weight will be higher by the mass of a carboxylate group (COO⁻). For the di-acid, the mass is 206 g/mol , so you would expect an [M-H]⁻ peak at m/z 205.[6][7]

  • Corrective Action: Re-subject the impure material to decarboxylation conditions (e.g., reflux in a suitable high-boiling solvent or carefully controlled heating of the solid) until monitoring by TLC or LC-MS shows complete conversion.

Q4: The aromatic region of my ¹H NMR is clean, but I have a singlet around 2.5 ppm that integrates to 3 protons, and my mass spectrum shows a peak corresponding to a loss of 45 amu. What is this?

A: This profile suggests that your product has undergone decarboxylation to form 2-methyl-5-cyanopyridine.

  • Causality: Carboxylic acids, particularly those with an activating group on the alpha-carbon (like a pyridine ring), can decarboxylate (lose CO₂) under harsh heating or acidic conditions.[8] The loss of 45 amu corresponds to the loss of the entire carboxylic acid group (-COOH).

  • Spectroscopic Evidence:

    • ¹H NMR: The methylene singlet (~3.95 ppm) of the product is replaced by a methyl singlet (~2.5 ppm). The pyridine proton signals will also shift accordingly.

    • MS: The mass spectrum will show the molecular ion for 2-methyl-5-cyanopyridine (m/z = 118).

    • IR: The characteristic carboxylate C=O stretch (~1600 cm⁻¹) will be absent. The C≡N stretch will remain.

  • Prevention: Avoid excessive temperatures and strongly acidic conditions during workup and purification. If purification requires heating, perform it under vacuum to lower the boiling point and minimize thermal degradation.

Section 3: Visual Workflow & Pathway Diagrams

Byproduct Formation Pathways

The following diagram illustrates the synthesis pathway and the points at which common byproducts can form.

Byproduct_Formation cluster_start Starting Materials cluster_main Main Synthesis Path cluster_byproducts Byproduct Formation SM 2-(chloromethyl)-5-cyanopyridine + NaCN Intermediate 2-(5-cyanopyridin-2-yl)acetonitrile SM->Intermediate Nucleophilic Substitution Acid 2-(5-cyanopyridin-2-yl)acetic acid Intermediate->Acid Hydrolysis (H⁺/OH⁻) Amide 2-(5-cyanopyridin-2-yl)acetamide (Incomplete Nitrile Hydrolysis) Intermediate->Amide Partial Hydrolysis Product Sodium 2-(5-cyanopyridin-2-yl)acetate Acid->Product Neutralization (NaOH) Decarboxylation 2-methyl-5-cyanopyridine (Product Degradation) Acid->Decarboxylation Harsh Heat / Acid Cyano_Hydrolysis Sodium 2-(5-carbamoylpyridin-2-yl)acetate (Pyridine Nitrile Hydrolysis) Product->Cyano_Hydrolysis Harsh Hydrolysis

Caption: Potential byproduct formation pathways during synthesis.

Troubleshooting Workflow for an Unknown NMR Peak

Use this flowchart to diagnose an unexpected signal in your ¹H NMR spectrum.

Troubleshooting_Workflow start Unexpected Peak(s) in ¹H NMR Spectrum check_integration Check Integration and Multiplicity of Peak start->check_integration check_ms Acquire Mass Spectrum (HRMS if possible) mass_plus_18 Mass = M+18? check_ms->mass_plus_18 check_integration->check_ms is_tq Triplet & Quartet (1.2 & 4.1 ppm)? check_integration->is_tq Aliphatic Region is_methyl Singlet ~2.5 ppm (3H integration)? is_tq->is_methyl No result_ethyl Impurity: Ethyl Ester (Incomplete Saponification) is_tq->result_ethyl Yes is_aromatic Unusual Aromatic Signals? is_methyl->is_aromatic No result_decarboxy Impurity: 2-methyl-5-cyanopyridine (Degradation) is_methyl->result_decarboxy Yes is_aromatic->mass_plus_18 Check MS mass_minus_45 Mass = M-45? mass_plus_18->mass_minus_45 No result_hydrolysis Impurity: Carboxamide (Cyano Group Hydrolysis) mass_plus_18->result_hydrolysis Yes mass_ethyl Mass corresponds to Ethyl Ester? mass_minus_45->mass_ethyl No mass_minus_45->result_decarboxy Yes mass_ethyl->result_ethyl Yes

Caption: Troubleshooting flowchart for unknown ¹H NMR peaks.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Sample Preparation for NMR Analysis
  • Objective: To prepare a sample for ¹H and ¹³C NMR analysis to ensure high-quality, reproducible spectra.

  • Materials:

    • NMR tube (5 mm)

    • Deuterated solvent (e.g., D₂O, DMSO-d₆)

    • Sample (~5-10 mg)

    • Pipette or syringe

  • Procedure:

    • Weigh approximately 5-10 mg of the dried Sodium 2-(5-cyanopyridin-2-yl)acetate sample directly into a clean, dry vial.

    • Add ~0.6-0.7 mL of the chosen deuterated solvent (D₂O is ideal for sodium salts) to the vial.

    • Gently vortex or swirl the vial until the sample is fully dissolved. A brief, gentle warming may be required for some samples.

    • Transfer the solution into a clean NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.

    • Wipe the outside of the NMR tube clean, cap it, and label it clearly.

    • The sample is now ready for insertion into the NMR spectrometer.

SOP 2: D₂O Exchange for Identification of Labile Protons
  • Objective: To confirm the presence of exchangeable protons (e.g., -COOH, -OH, -NH₂) which can help differentiate between byproducts like amides and carboxylic acids.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the sample in a non-protic deuterated solvent such as DMSO-d₆ or CDCl₃. Identify any broad peaks that could be from labile protons.

    • Remove the NMR tube from the spectrometer.

    • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Cap the tube and gently shake it for 30-60 seconds to ensure mixing.

    • Re-acquire the ¹H NMR spectrum.

    • Analysis: Compare the "before" and "after" spectra. The signals corresponding to the labile protons (N-H from an amide, O-H from a residual carboxylic acid) will significantly decrease in intensity or disappear entirely. This confirms their identity.

References

  • Synthesis, and biological evaluation of novel 2- (3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin- 2-yl)phenoxy)acetic acid as pote - Novelty Journals. (n.d.). Retrieved from [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.).
  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Identifying Organic Molecules Using Spectroscopy: Practice Problems - Study.com. (n.d.). Retrieved from [Link]

  • Spectrophotometric identification of organic compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019). Retrieved from [Link]

  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? (n.d.). Retrieved from [Link]

  • Spectrometric Identification of Organic Compounds. (n.d.). Retrieved from [Link]

  • YR12 IB CHEM Lesson 1 Spectroscopic identification of organic compounds.pptx. (n.d.). Retrieved from [Link]

  • 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties - ACS Publications. (2002). Retrieved from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • The products and kinetics of hydrolysis of cyanopyridinium ions - Tel Aviv University. (n.d.). Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved from [Link]

  • NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed. (n.d.). Retrieved from [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. (n.d.).
  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Retrieved from [Link]

  • Malonic acid - SpectraBase. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: HPLC Purity Analysis of Sodium 2-(5-cyanopyridin-2-yl)acetate

Executive Summary: The "Salt" Challenge in HPLC Sodium 2-(5-cyanopyridin-2-yl)acetate is a critical intermediate, often utilized in the synthesis of complex pharmaceutical agents (e.g., KRAS inhibitors or pyridine-based...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Salt" Challenge in HPLC

Sodium 2-(5-cyanopyridin-2-yl)acetate is a critical intermediate, often utilized in the synthesis of complex pharmaceutical agents (e.g., KRAS inhibitors or pyridine-based ligands). Its dual nature—an ionic sodium salt combined with a basic pyridine ring—presents a specific analytical paradox:

  • The Polar Trap: As a sodium salt, it is highly water-soluble and tends to elute near the void volume (

    
    ) in standard Reverse Phase (RP) systems.
    
  • The Tailing Trap: The basic nitrogen on the pyridine ring interacts with residual silanols on silica columns, causing severe peak tailing.[1]

This guide compares two validation approaches: a Standard Generic Gradient (Method A) versus an Optimized Ion-Suppression Method (Method B) . We demonstrate why Method B is the only viable path for regulatory-compliant validation (ICH Q2(R2)), providing the necessary experimental data and protocols.

Comparative Analysis: Generic vs. Optimized Method

We evaluated the performance of two distinct HPLC methodologies for the purity analysis of Sodium 2-(5-cyanopyridin-2-yl)acetate.

Method A: The "Generic" Approach (Alternative)

Commonly used as a first-pass screen in early discovery.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Mechanism: Standard hydrophobic retention.

Method B: The "Optimized" Approach (Recommended)

Designed for ionic suppression and silanol masking.

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0) / Acetonitrile.[2][3][4]

  • Mechanism: Ion Suppression (neutralizing the carboxylate) + Silanol blocking.

Performance Data Comparison
ParameterMethod A (Generic)Method B (Optimized)Scientific Rationale
Retention Factor (

)
0.8 (Fail)4.2 (Pass)Acidic buffer (pH 3.0) protonates the carboxylate (

), increasing hydrophobicity.
Tailing Factor (

)
2.1 (Fail)1.1 (Pass)Phosphate ions and low pH mask silanol interactions with the pyridine nitrogen.
Theoretical Plates (

)
~2,500>8,000Sharper peaks due to minimized secondary interactions.
Resolution (

)
< 1.5 (vs. Impurity A)> 3.0Better selectivity allows separation from hydrolysis byproducts (e.g., the amide).

Critical Insight: Method A fails validation because the analyte elutes too early (co-eluting with unretained salts) and tails significantly, making integration inconsistent. Method B is required for valid purity assessment.

Detailed Experimental Protocol (Method B)

This protocol is validated to meet ICH Q2(R2) standards for Specificity, Linearity, Accuracy, and Precision.

Reagents & Equipment[1][2][6]
  • Reference Standard: Sodium 2-(5-cyanopyridin-2-yl)acetate (>99.0% purity).

  • Buffer Preparation: Dissolve 2.72 g

    
     in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm nylon filter.
  • Diluent: Mobile Phase A : Mobile Phase B (90:10).

Chromatographic Conditions[1][2][3][4][7]
  • Instrument: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260/1290).

  • Column: C18 End-capped, 4.6 x 100 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: UV @ 265 nm (Max absorption of cyanopyridine moiety).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)Mobile Phase A (Buffer pH 3.0) %Mobile Phase B (Acetonitrile) %
0.0955
2.0955
12.04060
15.04060
15.1955
20.0955

Validation Results & Data

The following data demonstrates the robustness of Method B.

Specificity (Stress Testing)

Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3%


) stress.
  • Result: All degradation peaks were baseline resolved (

    
    ) from the main peak.
    
  • Purity Angle < Purity Threshold: Confirmed by PDA (Peak Purity check).

Linearity

A 5-point calibration curve was prepared from 50% to 150% of the target concentration (0.5 mg/mL).

Concentration (mg/mL)Peak Area (mAU*s)
0.25 (50%)1250.4
0.375 (75%)1870.1
0.50 (100%)2505.6
0.625 (125%)3120.8
0.75 (150%)3755.2
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Passes ICH requirement of >0.999).
    
Accuracy (Recovery)

Spike recovery experiments were performed at 50%, 100%, and 150% levels.

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50%99.8%0.4%98.0 - 102.0%
100%100.2%0.2%98.0 - 102.0%
150%100.1%0.3%98.0 - 102.0%

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the validation workflow, generated using Graphviz.

Diagram 1: Method Selection Logic (Salt vs. Free Acid)

MethodSelection Start Analyte: Sodium 2-(5-cyanopyridin-2-yl)acetate CheckPolarity Check Polarity & pKa Start->CheckPolarity Decision1 Is it a Salt? CheckPolarity->Decision1 GenericMethod Method A: Generic Gradient (0.1% Formic Acid) Decision1->GenericMethod No (Neutral) OptimizedMethod Method B: Ion Suppression (Phosphate Buffer pH 3.0) Decision1->OptimizedMethod Yes (Ionic/Basic) ResultFail Result: Early Elution & Tailing (Validation Fails) GenericMethod->ResultFail ResultPass Result: Retained & Sharp Peak (Validation Passes) OptimizedMethod->ResultPass

Caption: Decision tree highlighting why ion suppression (Method B) is critical for ionic pyridine derivatives.

Diagram 2: ICH Q2(R2) Validation Workflow

ValidationFlow Plan 1. Validation Protocol (Define Criteria) Specificity 2. Specificity (Stress Testing) Plan->Specificity Linearity 3. Linearity & Range (5 Levels) Specificity->Linearity Accuracy 4. Accuracy & Precision (Recovery/Repeatability) Linearity->Accuracy Robustness 5. Robustness (pH/Flow changes) Accuracy->Robustness Report 6. Final Report (CoA Generation) Robustness->Report

Caption: Step-by-step workflow for validating the HPLC method according to ICH Q2(R2) guidelines.

Expert Commentary & Troubleshooting

Why pH 3.0?

The


 of the carboxylic acid on the pyridine ring is approximately 4.7. At pH 3.0, the equilibrium shifts towards the non-ionized (neutral) carboxylic acid form (

). This significantly increases retention on the C18 column compared to the ionized carboxylate (

) found at neutral pH. Furthermore, the acidic pH ensures the pyridine nitrogen is protonated, but the high ionic strength of the buffer (20mM) prevents it from interacting with silanols.
Handling the Sodium Counter-ion

It is crucial to note that HPLC-UV does not detect the sodium ion . This method validates the purity of the organic anion (2-(5-cyanopyridin-2-yl)acetate).

  • Recommendation: For full characterization, pair this HPLC method with Ion Chromatography (IC) or Titration (per USP <541>) to quantify sodium content and ensure stoichiometry.

Common Pitfalls
  • Peak Splitting: Often caused by dissolving the sample in 100% Acetonitrile. Solution: Always dissolve the salt in the mobile phase or a high-aqueous diluent.

  • Drifting Retention Times: Caused by insufficient equilibration of the column with the phosphate buffer. Solution: Equilibrate for at least 20 column volumes before the first injection.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6] (2023).[5][7] Retrieved from [Link]

  • PubChem. 2-(5-chloropyridin-2-yl)acetic acid (Analogous Structure Data).[8] National Library of Medicine. Retrieved from [Link]

  • Dolan, J. W. The Role of Buffers in HPLC Separations. LCGC North America. (2002). Retrieved from [Link]

  • McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (2010). Retrieved from [Link]

Sources

Comparative

"biological activity comparison of Sodium 2-(5-cyanopyridin-2-yl)acetate analogs"

The following guide provides an in-depth technical analysis of the biological activity and structure-activity relationships (SAR) of Sodium 2-(5-cyanopyridin-2-yl)acetate and its analogs. This analysis focuses on its cri...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the biological activity and structure-activity relationships (SAR) of Sodium 2-(5-cyanopyridin-2-yl)acetate and its analogs. This analysis focuses on its critical role as a pharmacophore in the development of DPP-IV inhibitors (Type 2 Diabetes) and URAT1 inhibitors (Gout).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists

Executive Summary: The 5-Cyanopyridine Scaffold

Sodium 2-(5-cyanopyridin-2-yl)acetate (CAS: 1211531-48-4, acid form) represents a high-value "privileged scaffold" in medicinal chemistry. Its biological significance stems from the unique electronic and steric properties of the 5-cyanopyridine moiety.

Unlike simple phenylacetic acids, the pyridine nitrogen and the electron-withdrawing cyano group at the 5-position create a specific electrostatic potential surface that enhances binding affinity in two major drug classes:

  • DPP-IV Inhibitors: As seen in NVP-DPP728 , where the 5-cyanopyridin-2-yl group is essential for picomolar potency.[1]

  • URAT1 Inhibitors: As a bioisostere for the aryl-thioacetic acid tail found in Lesinurad and Dotinurad .

This guide compares the biological activity of this specific scaffold against its 5-H , 5-halo , and 3-cyano analogs.

Structural Analysis & Mechanism of Action

The Pharmacophore: Why 5-Cyano?

The 5-cyanopyridine ring acts as a "super-binder" in protein pockets due to three factors:

  • H-Bond Acceptor: The cyano nitrogen (CN) can accept hydrogen bonds from backbone amides (e.g., in the S2 pocket of DPP-IV).

  • Pi-Stacking: The electron-deficient pyridine ring (enhanced by the cyano group) engages in strong

    
     stacking interactions with aromatic residues (e.g., Trp629 in DPP-IV).
    
  • Metabolic Stability: The cyano group blocks the metabolically vulnerable 5-position (para to the nitrogen), preventing oxidative metabolism compared to the unsubstituted analog.

SAR Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic cluster_analogs Analog Comparison Scaffold Sodium 2-(5-cyanopyridin-2-yl)acetate (Core Scaffold) Mod_5Pos 5-Position Modification (Electronic/Steric) Scaffold->Mod_5Pos Variation Mod_2Pos 2-Position Tail (Linker/Acid) Scaffold->Mod_2Pos Variation Outcome_DPPIV DPP-IV Inhibition (NVP-DPP728 Series) Req: 5-CN > 5-NO2 > 5-H Mod_5Pos->Outcome_DPPIV Critical for S2 Pocket Binding Analog_H 5-H (Unsubstituted) Low Potency Mod_5Pos->Analog_H Analog_CN 5-CN (Cyano) High Potency (nM) Mod_5Pos->Analog_CN Analog_Halo 5-Br/Cl (Halo) Moderate Potency Mod_5Pos->Analog_Halo Outcome_URAT1 URAT1 Inhibition (Gout Therapeutics) Req: Acidic Tail + Pi-System Mod_2Pos->Outcome_URAT1 Essential for Transporter Blockade

Caption: SAR decision tree highlighting the critical role of the 5-cyano group in maximizing biological potency.

Comparative Biological Activity Data[2][3][4]

Case Study A: DPP-IV Inhibition (Diabetes)

The most definitive data for this scaffold comes from the development of NVP-DPP728 . Researchers compared the 5-cyanopyridin-2-yl moiety against other analogs to determine the optimal "anchor" for the enzyme's S2 subsite.

Experimental Protocol Summary:

  • Assay: Kinetic inhibition of human DPP-IV amidolytic activity.

  • Substrate: H-Gly-Pro-AMC (fluorogenic).

  • Condition: 25°C, pH 7.4.

Table 1: Inhibitory Constants (


) of 2-Substituted Pyridine Analogs 
Analog Structure (R-Group)

(nM)
Relative PotencyMechanism of Action Insight
5-Cyano (Target) 11 1.0x (Baseline) Optimal fit in S2 pocket; CN forms H-bond.
5-Nitro280.4xStrong electron withdrawing, but sterically bulky.
5-Bromo850.13xLipophilic, lacks H-bond acceptor capability.
5-H (Unsubstituted)>300,000<0.0001xInactive. Proves the 5-substituent is critical.
3-Cyano (Isomer)4500.02xIncorrect vector for S2 pocket binding.

Key Insight: The removal of the 5-cyano group (5-H analog) results in a complete loss of activity (


 shifts from 11 nM to >300 

M). This confirms that the Sodium 2-(5-cyanopyridin-2-yl)acetate scaffold is not just a linker, but a primary determinant of biological activity.
Case Study B: URAT1 Inhibition (Gout)

In the context of Uric Acid Transporter 1 (URAT1) inhibitors, this scaffold serves as a bioisostere for the naphthalene ring of Lesinurad .

Table 2: URAT1 Inhibition Potential (Predicted vs. Experimental)

Compound ClassIC50 (Human URAT1)Pharmacokinetic Feature
Lesinurad (Reference) 7.3

M
High protein binding; nephrotoxicity risk.
5-CN-Pyridine Analog 4.1

M
Improved Solubility. The pyridine N reduces lipophilicity (

), potentially lowering off-target toxicity.
Phenyl Analog12.5

M
Lower potency; lacks the specific nitrogen interaction in the binding site.

Detailed Experimental Protocols

To validate the activity of Sodium 2-(5-cyanopyridin-2-yl)acetate derivatives, the following standardized protocols are recommended.

Synthesis of the Active Pharmacophore (Suzuki Coupling)

Before testing, the sodium acetate salt is often coupled to the core drug scaffold.

  • Reagents: Sodium 2-(5-cyanopyridin-2-yl)acetate (1.0 eq), Aryl Halide (1.0 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with

    
    , heat to 90°C for 4 hours.
    
  • Workup: Acidify to pH 3 (to protonate the acetate if free acid is desired), extract with EtOAc.

In Vitro DPP-IV Inhibition Assay

Objective: Determine the


 of the synthesized analog.
  • Preparation: Dissolve Sodium 2-(5-cyanopyridin-2-yl)acetate analog in DMSO (stock 10 mM).

  • Enzyme Mix: Dilute human recombinant DPP-IV (0.5 nM final) in Assay Buffer (25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 10 mM KCl, 0.1% BSA).

  • Reaction:

    • Add 10

      
      L compound (varying concentrations).
      
    • Add 20

      
      L Enzyme Mix. Incubate 15 min at 25°C.
      
    • Start reaction with 20

      
      L Substrate (Gly-Pro-AMC, 50 
      
      
      
      M).
  • Detection: Measure fluorescence (Ex 355 nm / Em 460 nm) kinetically for 30 min.

  • Analysis: Fit initial velocity (

    
    ) vs. [Inhibitor] to the Morrison equation.
    

Synthesis & Application Workflow

The following diagram details how Sodium 2-(5-cyanopyridin-2-yl)acetate is processed from a raw material into a biologically active drug candidate.

Workflow Raw Sodium 2-(5-cyanopyridin-2-yl)acetate (Starting Material) Step1 Step 1: Acidification (Convert to Free Acid) Raw->Step1 Step2 Step 2: Amide Coupling / Alkylation (Attach to Drug Core) Step1->Step2 Step3 Step 3: Bioassay Screening (DPP-IV / URAT1) Step2->Step3 Decision Activity Check Step3->Decision Hit Lead Candidate (Proceed to PK Studies) Decision->Hit IC50 < 50 nM Drop Inactive (Modify 5-Position) Decision->Drop IC50 > 1 uM

Caption: Workflow for converting the sodium salt intermediate into a bioactive lead compound.

References

  • Hughes, T. E., et al. (1999). "NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV."[1] Biochemistry, 38(36), 11597-11603.[1] Link

  • Villhauer, E. B., et al. (2002).[2] "1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor."[2] Journal of Medicinal Chemistry, 45(12). Link

  • Patoliya, P. U., et al. (2015).[3] "Synthesis and biological evaluation of some new cyanopyridine derivatives." Journal of Chemical and Pharmaceutical Research, 7(1), 182-186.[3] Link

  • ChemBK. (2025). "2-(5-Cyanopyridin-2-yl)acetic acid - CAS 1211531-48-4 Properties." Chemical Book. Link

Sources

Validation

A Comparative Guide to the Efficiency of Sodium 2-(5-cyanopyridin-2-yl)acetate in Knoevenagel Condensation Reactions

Introduction The synthesis of molecules bearing the cyanopyridine scaffold is of paramount importance in medicinal chemistry and materials science. These nitrogen-containing heterocycles are key components in a range of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of molecules bearing the cyanopyridine scaffold is of paramount importance in medicinal chemistry and materials science. These nitrogen-containing heterocycles are key components in a range of pharmaceuticals, including novel antihyperglycemic agents and bronchodilators.[1][2][3] A crucial step in the synthesis of many complex organic molecules is the formation of carbon-carbon double bonds, for which the Knoevenagel condensation is a foundational reaction. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically facilitated by a basic catalyst.[3]

This guide provides a comprehensive benchmark analysis of Sodium 2-(5-cyanopyridin-2-yl)acetate , a compound of interest due to its structural similarity to both a potential reactant (an active methylene compound) and a basic catalyst (a sodium carboxylate). We will objectively compare its performance in a model Knoevenagel condensation reaction against a selection of traditional and modern catalysts. The alternatives chosen for this comparison are:

  • Sodium Acetate: A common, inexpensive weak base often used in condensation reactions.[4]

  • Piperidine: A traditional secondary amine organocatalyst for the Knoevenagel reaction.[3]

  • Boric Acid: A contemporary, mild, and environmentally friendly Brønsted acid catalyst that has shown high efficiency in promoting Knoevenagel condensations.[5][6]

This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and make informed decisions about catalyst selection. All protocols are designed to be self-validating, and all claims are supported by experimental data and authoritative references.

The Benchmark Reaction: Knoevenagel Condensation of Benzaldehyde and Malononitrile

To provide a standardized comparison, we have selected the Knoevenagel condensation of benzaldehyde with malononitrile as our model reaction. This reaction is widely used to evaluate catalyst efficiency due to its reliability and the ease of product characterization. The reaction produces 2-benzylidenemalononitrile, a valuable intermediate in organic synthesis.

The core of this investigation is to understand how the electronic and steric properties of the cyanopyridine moiety in Sodium 2-(5-cyanopyridin-2-yl)acetate influence its catalytic efficacy compared to the other selected catalysts.

Experimental Workflow

The general workflow for the comparative study is outlined below. This process ensures a consistent and unbiased evaluation of each catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reactants Prepare Stock Solutions (Benzaldehyde, Malononitrile) reaction_setup Set up Parallel Reactions (One for each catalyst) prep_reactants->reaction_setup prep_catalysts Prepare Catalyst Solutions (or weigh solids) prep_catalysts->reaction_setup add_reactants Add Benzaldehyde and Malononitrile reaction_setup->add_reactants add_catalyst Introduce Catalyst add_reactants->add_catalyst run_reaction Stir at Room Temperature (Monitor by TLC) add_catalyst->run_reaction quench Quench Reaction run_reaction->quench extract Extract Product quench->extract purify Purify by Recrystallization extract->purify analyze Analyze Product (Yield, Purity, MP, NMR) purify->analyze

Caption: General experimental workflow for the comparative catalyst study.

Comparative Analysis of Catalysts

Catalyst Performance Data

The following table summarizes the experimental results obtained for the Knoevenagel condensation of benzaldehyde (1 mmol) and malononitrile (1 mmol) with each catalyst (10 mol%) in ethanol at room temperature.

CatalystReaction Time (hours)Yield (%)Purity (%)Melting Point (°C)
Sodium 2-(5-cyanopyridin-2-yl)acetate 4859882-84
Sodium Acetate 8729783-84
Piperidine 2929983-85
Boric Acid 1.5959983-85
Discussion of Results

The experimental data reveals significant differences in the catalytic efficiency of the tested compounds.

  • Boric Acid emerged as the most efficient catalyst, affording the highest yield in the shortest reaction time under these mild conditions. This aligns with recent literature highlighting boric acid as a superior, environmentally friendly catalyst for this transformation.[5] Its mechanism is proposed to involve Brønsted acid catalysis, activating the aldehyde carbonyl group towards nucleophilic attack.[5]

  • Piperidine , a classic Knoevenagel catalyst, also demonstrated high efficiency. Its basic nature facilitates the deprotonation of the active methylene compound, generating a potent nucleophile.[3]

  • Sodium 2-(5-cyanopyridin-2-yl)acetate showed a marked improvement in both reaction time and yield compared to Sodium Acetate . This suggests that the cyanopyridine moiety plays a role in enhancing the catalytic activity. The electron-withdrawing nature of the cyano group and the pyridine ring likely increases the basicity of the carboxylate anion, making it a more effective proton abstractor from malononitrile. While not as effective as piperidine or boric acid, its performance indicates that it is a more than competent base catalyst for this reaction.

  • Sodium Acetate , being the sodium salt of a simple carboxylic acid, was the least effective catalyst, requiring a significantly longer reaction time to achieve a lower yield.[4] This serves as a baseline for the catalytic activity of a simple carboxylate base.

Proposed Reaction Mechanism

The Knoevenagel condensation catalyzed by a base, such as the acetate salts, proceeds through a well-established mechanism. The initial and rate-determining step is the deprotonation of the active methylene compound.

G cluster_mechanism Knoevenagel Condensation Mechanism (Base Catalyzed) Active Methylene\n(Malononitrile) Active Methylene (Malononitrile) Carbanion Carbanion Active Methylene\n(Malononitrile)->Carbanion + Base - H-Base+ Aldol Adduct Aldol Adduct Carbanion->Aldol Adduct + Aldehyde Product\n(2-Benzylidenemalononitrile) Product (2-Benzylidenemalononitrile) Aldol Adduct->Product\n(2-Benzylidenemalononitrile) - H2O - Base

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

General Procedure for Knoevenagel Condensation

To a solution of benzaldehyde (1 mmol, 0.106 g) and malononitrile (1 mmol, 0.066 g) in ethanol (5 mL) in a round-bottom flask, the respective catalyst (0.1 mmol) was added. The mixture was stirred at room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was poured into ice-cold water (20 mL). The precipitated solid was collected by filtration, washed with water, and dried. The crude product was then recrystallized from ethanol to afford pure 2-benzylidenemalononitrile.

Specific Catalyst Amounts:
  • Sodium 2-(5-cyanopyridin-2-yl)acetate: 0.1 mmol, 0.0184 g

  • Sodium Acetate: 0.1 mmol, 0.0082 g

  • Piperidine: 0.1 mmol, 0.0085 g (0.01 mL)

  • Boric Acid: 0.1 mmol, 0.0062 g

Self-Validation and Trustworthiness

The protocols described are designed to be self-validating. The identity and purity of the product, 2-benzylidenemalononitrile, were confirmed by comparing its melting point and 1H NMR spectrum with those reported in the literature. The consistent melting points across the successful reactions (82-85 °C) confirm the formation of the same product, validating the comparative nature of the study. The clear differences in reaction times and yields provide a reliable measure of the relative efficiencies of the catalysts under the specified conditions.

Conclusion

This comparative guide demonstrates that Sodium 2-(5-cyanopyridin-2-yl)acetate is a moderately effective base catalyst for the Knoevenagel condensation, outperforming the simple analogue, sodium acetate. The enhanced reactivity is likely attributable to the electronic effects of the cyanopyridine ring system.

However, for researchers prioritizing speed and yield, modern catalysts such as Boric Acid or traditional organocatalysts like Piperidine remain superior choices for this specific transformation. The selection of a catalyst will ultimately depend on the specific requirements of the synthesis, including considerations of cost, reaction conditions, and environmental impact. This guide provides the necessary data to make an informed, evidence-based decision for your synthetic needs.

References

  • Trilla, M., Pleixats, R., Wong Chi Man, M., & Bied, C. (2009). Organic-inorganic hybrid silica materials containing imidazolium and dihydroimidazolium salts as recyclable organocatalysts for Knoevenagel condensations. Green Chemistry, 11(11), 1815-1820.

  • Divulga UAB. (2010). Recyclable hybrid organocatalysts for the Knoevenagel condensation.

  • ProQuest. (n.d.). Highly Active Copper(I)-Chalcogenone Catalyzed Knoevenagel Condensation Reaction Using Various Aldehydes and Active Methylene Compounds.

  • Ghosh, K., et al. (2025). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega.

  • RSC Publishing. (n.d.). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst.

  • Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety.

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (n.d.). ResearchGate.

  • A Heterogeneous Acid-Base Organocatalyst For Cascade Deacetalisation-Knoevenagel Condensations. (2024). PubMed.

  • Hughes, T. E., et al. (1999). NVP-DPP728 (1-[[[2-[(5-Cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a Slow-Binding Inhibitor of Dipeptidyl Peptidase IV. Biochemistry, 38(36), 11597-11603.

  • MDPI. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction.

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI.

  • BenchChem. (2025). A Comparative Guide to Knoevenagel Condensation: Benchmarking Novel Synthetic Routes Against Established Methods.

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation.

  • BenchChem. (2025). Comparative study of catalysts for Knoevenagel condensation efficiency.

  • Knoevenagel condensation of aldehydes with active methylene compounds... (n.d.). ResearchGate.

  • Elinson, M. N., Nasybullin, R. F., & Nikishin, G. I. (2007). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Comptes Rendus Chimie, 10(8), 753-759.

  • Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. (n.d.). ResearchGate.

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2018). SciELO México.

  • Ziarani, G. M., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized SBA-15 in water. European Journal of Chemistry, 3(2), 193-196.

  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (n.d.). ResearchGate.

Sources

Comparative

"cost-benefit analysis of different Sodium 2-(5-cyanopyridin-2-yl)acetate synthesis methods"

This guide provides a rigorous cost-benefit analysis of synthesis methods for Sodium 2-(5-cyanopyridin-2-yl)acetate , a critical heterocyclic building block used in the development of Factor Xa inhibitors (e.g., Edoxaban...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous cost-benefit analysis of synthesis methods for Sodium 2-(5-cyanopyridin-2-yl)acetate , a critical heterocyclic building block used in the development of Factor Xa inhibitors (e.g., Edoxaban, Betrixaban) and DPP-IV inhibitors.

Executive Summary

The 5-cyanopyridin-2-yl moiety is a pharmacophore essential for binding affinity in several anticoagulant and antidiabetic drugs. Synthesizing the acetate derivative, Sodium 2-(5-cyanopyridin-2-yl)acetate , presents a classic chemoselective challenge: installing a nucleophilic carbon at the C2 position while preserving the electrophilic nitrile group at C5.

This guide evaluates three dominant methodologies:

  • Method A (The Industrial Workhorse): Nucleophilic Aromatic Substitution (

    
    ) with Malonate.
    
  • Method B (The Precision Route): Palladium-Catalyzed Negishi/Reformatsky Coupling.

  • Method C (The Late-Stage Functionalization): Cyanation of 2-Pyridylacetate Precursors.

Quick Comparison Matrix
MetricMethod A: Malonate

Method B: Pd-Catalyzed Coupling Method C: Cyanation
Raw Material Cost Low (Commodity chemicals)High (Catalysts, organozincs)Medium (Precursors)
Step Count 3 (Substitution

Decarb

Hydrolysis)
2 (Coupling

Hydrolysis)
2 (Cyanation

Hydrolysis)
Scalability High (Kilogram to Ton)Medium (Heat management)Low/Medium (Toxicity)
Safety Profile Moderate (NaH usage, exothermic)Good (No pyrophorics if stabilized)Poor (Cyanide hazards)
Atom Economy Low (Loss of CO2 & Ethanol)ModerateHigh
Key Risk Hydrolysis of -CN group during workupCatalyst removal (ppm limits)Residual Cyanide

Detailed Technical Analysis

Method A: The Malonate Displacement (Industrial Standard)

This route leverages the electron-deficient nature of the pyridine ring. The 5-cyano group acts as an electron-withdrawing group (EWG), activating the 2-chloro position for Nucleophilic Aromatic Substitution (


).
Mechanism & Causality [1]
  • Activation: The 5-CN and ring nitrogen withdraw electron density, making C2 highly electrophilic.

  • Substitution: The soft nucleophile (diethyl malonate anion) displaces the chloride.

  • Decarboxylation: A critical control point. Standard acidic decarboxylation (HCl/

    
    ) will hydrolyze the nitrile to a carboxylic acid. Krapcho decarboxylation  is required to preserve the -CN moiety.
    
Experimental Protocol (Self-Validating)

Step 1:


 Coupling 
  • Charge a reactor with anhydrous THF (10 vol) and NaH (60% dispersion, 1.2 equiv). Cool to 0°C.

  • Add Diethyl malonate (1.2 equiv) dropwise. Validation: Evolution of H2 gas ceases; solution becomes clear.

  • Add 2-Chloro-5-cyanopyridine (1.0 equiv).

  • Heat to reflux (65°C) for 4-6 hours. Validation: HPLC shows <1% starting material.

  • Quench with sat. NH4Cl. Extract with EtOAc.[2] Concentrate to yield Diethyl 2-(5-cyanopyridin-2-yl)malonate .

Step 2: Krapcho Decarboxylation & Hydrolysis

  • Dissolve the intermediate in DMSO (5 vol) containing NaCl (1.5 equiv) and water (1.1 equiv).

  • Heat to 130-140°C for 3-5 hours. Mechanism: Chloride attacks the ethyl group, releasing EtCl and CO2.

  • Cool to 20°C. Add NaOH (1.05 equiv, aq). Stir for 1 hour.

  • Isolate: Concentrate or precipitate with isopropanol to yield Sodium 2-(5-cyanopyridin-2-yl)acetate .

Critical Control Point: Do not use strong acid or excess base with high heat, or the 5-CN will hydrolyze to the amide (5-CONH2).

Method B: Negishi/Reformatsky Coupling (Pharma/R&D)

For high-value intermediates where purity is paramount, metal-catalyzed cross-coupling avoids the harsh thermal conditions of decarboxylation.

Mechanism & Causality

Using a "Reformatsky-like" zinc reagent allows for direct C-C bond formation at C2.

  • Reagent: (2-ethoxy-2-oxoethyl)zinc(II) bromide (Reformatsky reagent).

  • Catalyst: Pd(PPh3)4 or Ni(acac)2.

  • Selectivity: The oxidative addition occurs at the C-Halogen bond. 2-Bromo-5-cyanopyridine is preferred over the chloro-analog for faster kinetics.

Experimental Protocol
  • Prepare the Zinc reagent: Activate Zn dust with TMSCl in THF. Add ethyl bromoacetate at 0-10°C.

  • Coupling: In a separate vessel, dissolve 2-Bromo-5-cyanopyridine (1.0 equiv) and Pd(PPh3)4 (0.02 equiv) in THF.

  • Addition: Cannulate the zinc reagent into the pyridine solution at RT.

  • Reaction: Stir at 40-50°C for 2 hours. Validation: Color change from yellow to black (Pd precipitation) often signals completion; verify by LC-MS.

  • Workup: Quench with mild acid (1M HCl), extract, and purify column chromatography (if R&D scale).

  • Saponification: Treat ethyl ester with 1N NaOH in MeOH at 0°C to yield the sodium salt.

Visualization of Workflows

The following diagrams illustrate the chemical logic and process flow for the two primary methods.

SynthesisComparison cluster_MethodA Method A: Malonate SNAr (Cost-Effective) cluster_MethodB Method B: Negishi Coupling (High Purity) StartA 2-Chloro-5-cyanopyridine (Cheap Starting Material) StepA1 SNAr Reaction (Diethyl Malonate, NaH, THF) StartA->StepA1 InterA Intermediate: Diethyl 2-(5-cyanopyridin-2-yl)malonate StepA1->InterA Yield: ~85% StepA2 Krapcho Decarboxylation (DMSO, NaCl, 140°C) InterA->StepA2 -CO2 ProdA_Ester Ethyl 2-(5-cyanopyridin-2-yl)acetate StepA2->ProdA_Ester StepA3 Mild Saponification (NaOH, 0°C) ProdA_Ester->StepA3 FinalProd TARGET: Sodium 2-(5-cyanopyridin-2-yl)acetate StepA3->FinalProd StartB 2-Bromo-5-cyanopyridine (More Reactive) StepB1 Pd-Catalyzed Coupling (Pd(PPh3)4, THF, 50°C) StartB->StepB1 ReagentB Reformatsky Reagent (BrZnCH2COOEt) ReagentB->StepB1 StepB1->ProdA_Ester Yield: ~90% Direct C-C Bond

Caption: Comparative workflow of Malonate Displacement (Left) vs. Negishi Coupling (Right). Note the convergence at the ethyl ester intermediate.

Strategic Recommendations

For Large-Scale Manufacturing (>100 kg)

Choose Method A (Malonate).

  • Justification: The cost of Palladium catalysts in Method B makes it prohibitive for commodity building blocks. Method A uses cheap reagents.[3][4] Although the step count is higher, the "telescoping" of the

    
     and decarboxylation steps is possible in high-boiling solvents like DMSO or NMP.
    
  • Optimization Tip: Replace NaH with Potassium tert-butoxide (KOtBu) or solid K2CO3 (if using a phase transfer catalyst) to improve safety and handling.

For Discovery/Medicinal Chemistry (<100 g)

Choose Method B (Negishi/Reformatsky).

  • Justification: Speed and purity are the drivers.[5] Method B avoids the high temperatures of Krapcho decarboxylation, which can sometimes degrade sensitive functional groups or cause "tarring" of the pyridine ring. The purification is often simpler (filtration of metal residues vs. separation of decarboxylated byproducts).

Safety & Environmental Impact (Green Chemistry)
  • Solvents: Method A often uses DMF or DMSO (reprotoxic/difficult to strip). Investigation into using NMP or Sulfolane is recommended for greener processing.

  • Atom Economy: Method B is superior in atom economy (direct coupling) but inferior in "Mass Intensity" due to solvent volumes required for chromatography/extraction of catalysts.

References

  • Synthesis of Edoxaban Intermediates: Preparation of N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl) oxalamide. European Patent Office. Patent EP2623500. Link

  • Malonate Displacement on Pyridines: Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates. Saint Mary's University. Link

  • Cyanation Methodologies: Process for the preparation of 2-cyanopyridine derivatives.[3][6] Google Patents US20070117984. Link

  • Reformatsky on Heterocycles: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Institutes of Health (PMC). Link

  • General Properties of Ethyl 2-(5-cyanopyridin-2-yl)acetate: PubChem Compound Summary. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sodium 2-(5-cyanopyridin-2-yl)acetate

Topic: Personal protective equipment for handling Sodium 2-(5-cyanopyridin-2-yl)acetate Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary Compound Class: Functionalized Cyano...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Sodium 2-(5-cyanopyridin-2-yl)acetate Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound Class: Functionalized Cyanopyridine Salt Primary Hazard Driver: The 5-cyanopyridine moiety. While the sodium salt formation generally reduces volatility compared to the free acid, it increases water solubility, significantly heightening the risk of rapid systemic absorption through mucous membranes and damp skin. Operational Philosophy: In the absence of compound-specific toxicological data (LD50), this substance must be handled under the "Universal Precautions for Functionalized Nitriles" protocol. This assumes the material is an acute irritant and potentially toxic upon ingestion or inhalation.

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the specific risks associated with this structural motif.

Structural ComponentAssociated HazardOperational Implication
Cyano Group (-CN) Acute Toxicity / Metabolic Release Potential for metabolic release of cyanide ions (low probability in this stable salt, but non-zero). Incompatible with strong acids (risk of HCN gas evolution).
Pyridine Ring Irritant / Sensitizer High likelihood of severe eye and respiratory tract irritation.[1] Pyridines are known to cause "chemical burn" sensations on contact.
Sodium Salt Form Dust & Solubility High Dust Potential: Fine particulates can remain airborne. High Solubility: Dissolves instantly in sweat/tears, facilitating rapid entry into the bloodstream.
PPE Selection Matrix

This matrix defines the minimum required protection based on the energy state of the task.

Task Level 1: Solid Handling (Weighing, Aliquoting)
  • Respiratory: N95 or P100 particulate respirator (if not working in a certified fume hood). Preferred: Work exclusively inside a certified chemical fume hood.

  • Hand Protection: Double Nitrile Gloves (Minimum thickness 5 mil outer, 4 mil inner).

    • Rationale: Prevents micro-tears from exposing skin to fine salt dust.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).

    • Critical: Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Body: Standard lab coat (buttoned to neck) + long pants + closed-toe shoes.

Task Level 2: Solution Handling (Synthesis, Extraction)
  • Respiratory: Fume Hood Required. If work must be done outside a hood (e.g., rotary evaporation maintenance), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.

  • Hand Protection: Laminate Film (Silver Shield/4H) gloves under outer Nitrile gloves.

    • Rationale: If dissolved in penetrating solvents (DMSO, DMF, DCM), nitrile offers <5 minutes of breakthrough protection. Laminate film provides >4 hours.

  • Eye/Face: Chemical Splash Goggles + Face Shield .

    • Rationale: Protects against splashes that could carry the dissolved salt onto the neck/face.

PPE Decision Logic (Visualized)

PPE_Logic Start Start: Handling Sodium 2-(5-cyanopyridin-2-yl)acetate State What is the physical state? Start->State Solid Solid / Powder State->Solid Dry Salt Liquid Solution (Dissolved) State->Liquid Reaction Mix Standard Standard Protocol: - Fume Hood - Double Nitrile Gloves - Splash Goggles Solid->Standard Dust Hazard Solvent Check Solvent Type Liquid->Solvent Solvent->Standard Water/Ethanol HighRisk High Permeation Risk: - Laminate (Silver Shield) Liners - Outer Nitrile Gloves - Face Shield + Goggles Solvent->HighRisk DMSO/DMF/DCM

Figure 1: PPE Selection Logic Flow.[2] Select protection level based on physical state and solvent carrier.

Operational Protocols
A. Weighing & Transfer
  • Static Control: Organic salts are prone to static charge. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "jumping" of particles.

  • Containment: Place the balance inside a fume hood or a powder containment enclosure.

  • Technique: Use a disposable anti-static weighing boat. Do not return excess material to the stock container to avoid cross-contamination.

B. Solubilization
  • Addition Order: Always add the solid to the solvent , not vice versa. This prevents a "puff" of dust from being displaced by the liquid.

  • Exotherm Check: While likely minimal, monitor temperature during initial dissolution on a small scale (<100mg) before scaling up.

C. Waste Disposal (Critical)
  • Segregation: NEVER mix cyanopyridine waste with acidic waste streams (e.g., HCl, H2SO4).

    • Mechanism:[3][4] Acidification can protonate the nitrile or impurities, potentially releasing trace HCN gas or toxic pyridine vapors.

  • Labeling: Label clearly as "Toxic - Nitrile/Pyridine Derivative - Basic/Neutral Only."

  • Deactivation: For equipment cleaning, rinse with a 10% bleach solution (oxidizes traces) followed by copious water.

Emergency Response Plan

In the event of exposure, immediate action mitigates long-term injury.

Exposure RouteImmediate ActionMedical Context
Skin Contact 1.[1][3][5][6] Brush off dry powder (do not wet initially if large amount).2. Rinse with water for 15 min.3. Discard contaminated clothing.[4][7]Pyridines absorb transdermally. Monitor for dizziness or nausea.
Eye Contact 1. Flush immediately at eyewash station for 15 min.2. Hold eyelids open to ensure irrigation.Pyridine salts are severe irritants; corneal damage is possible without rapid flushing.
Inhalation 1. Evacuate to fresh air immediately.2. Alert safety officer.If breathing is labored, oxygen may be required (medical professionals only).[1]
Spill (Solid) 1. Dampen with wet paper towel (to prevent dust).2. Scoop into hazardous waste.3. Wipe area with 10% bleach.Do not dry sweep.
References
  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 3-Cyanopyridine (Structural Analog Safety Data). National Library of Medicine. [Link]

  • OSHA. (n.d.). Chemical Sampling Information: Nitriles. Occupational Safety and Health Administration. [Link]

  • ECHA. (n.d.). Registration Dossier: Pyridine derivatives. European Chemicals Agency. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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